An In-depth Technical Guide to the Synthesis and Purification of 5-Phenyl-4-pentyn-1-ol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and purification of 5-Phenyl-4-pentyn-1-ol, a valuable building block in organic syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 5-Phenyl-4-pentyn-1-ol, a valuable building block in organic synthesis. The primary route for its preparation is the Sonogashira cross-coupling reaction. This document details the reaction, purification protocols, and relevant analytical data.
Synthesis via Sonogashira Coupling
The most common and efficient method for the synthesis of 5-Phenyl-4-pentyn-1-ol is the Sonogashira coupling of an aryl halide, typically iodobenzene, with a terminal alkyne, 4-pentyn-1-ol.[1] This palladium-catalyzed cross-coupling reaction, in the presence of a copper(I) co-catalyst and an amine base, allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the aryl halide under mild conditions.[1][2]
Spectroscopic Characterization of 5-Phenyl-4-pentyn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the spectroscopic characterization of 5-Phenyl-4-pentyn-1-ol, a valuable building block in organic syn...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 5-Phenyl-4-pentyn-1-ol, a valuable building block in organic synthesis and medicinal chemistry. This document details the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) in clearly structured tables and provides a comprehensive experimental protocol for its synthesis and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Phenyl-4-pentyn-1-ol, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data for 5-Phenyl-4-pentyn-1-ol
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
7.42 - 7.28
m
-
C₆H₅- (Aromatic protons)
3.82
t
6.2
-CH₂-OH
2.55
t
7.0
-C≡C-CH₂-
1.90
p
6.6
-CH₂-CH₂-CH₂-
1.65
s (br)
-
-OH
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for 5-Phenyl-4-pentyn-1-ol
Chemical Shift (δ) ppm
Assignment
131.6
C (aromatic)
128.2
CH (aromatic)
127.7
CH (aromatic)
123.4
C (aromatic, ipso)
89.2
-C≡C-
81.1
-C≡C-
61.8
-CH₂-OH
31.5
-CH₂-CH₂-OH
15.8
-C≡C-CH₂-
Solvent: CDCl₃.
Table 3: Infrared (IR) Spectroscopic Data for 5-Phenyl-4-pentyn-1-ol
Wavenumber (cm⁻¹)
Intensity
Assignment
3330
Strong, Broad
O-H stretch (alcohol)
3055, 3030
Medium
C-H stretch (aromatic)
2945, 2870
Medium
C-H stretch (aliphatic)
2245
Medium
C≡C stretch (alkyne)
1598, 1488
Medium
C=C stretch (aromatic ring)
1050
Strong
C-O stretch (primary alcohol)
Table 4: Mass Spectrometry (MS) Data for 5-Phenyl-4-pentyn-1-ol
m/z
Relative Intensity (%)
Assignment
160
45
[M]⁺ (Molecular Ion)
142
20
[M - H₂O]⁺
129
100
[M - CH₂OH]⁺
115
85
[C₉H₇]⁺
91
50
[C₇H₇]⁺ (Tropylium ion)
Experimental Protocols
A plausible and widely used method for the synthesis of 5-Phenyl-4-pentyn-1-ol is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Synthesis of 5-Phenyl-4-pentyn-1-ol via Sonogashira Coupling
This protocol describes the coupling of phenylacetylene with a suitable 3-halopropanol. For this example, we will consider the coupling of iodobenzene with 4-pentyn-1-ol.
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
Add anhydrous triethylamine (3 eq) and anhydrous THF.
To this stirred solution, add 4-pentyn-1-ol (1.2 eq) followed by iodobenzene (1.0 eq).
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure 5-Phenyl-4-pentyn-1-ol.
Spectroscopic Characterization Protocol:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Prepare a solution of the purified 5-Phenyl-4-pentyn-1-ol in deuterated chloroform (CDCl₃).
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Use tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
Obtain the IR spectrum of the neat liquid product using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
Mass Spectrometry (MS):
Analyze the sample using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI).
For volatile compounds like 5-Phenyl-4-pentyn-1-ol, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
Visualizations
The following diagrams illustrate the key experimental workflow and the underlying logic of the spectroscopic characterization process.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of 5-Phenyl-4-pentyn-1-ol.
Caption: Logical relationship between spectroscopic techniques and the structural information obtained for 5-Phenyl-4-pentyn-1-ol.
Foundational
In-Depth Technical Guide: 1H and 13C NMR Data for 5-Phenyl-4-pentyn-1-ol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 5-Phenyl-4-pentyn-1-ol. Due to th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 5-Phenyl-4-pentyn-1-ol. Due to the absence of a comprehensive, publicly available dataset from a single, citable source, this document synthesizes expected spectral characteristics based on established principles of NMR spectroscopy and data from analogous structures. This guide is intended to serve as a reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction to 5-Phenyl-4-pentyn-1-ol
5-Phenyl-4-pentyn-1-ol is a bifunctional organic molecule containing both a terminal phenyl-substituted alkyne and a primary alcohol. This structure makes it a valuable building block in organic synthesis, potentially serving as a precursor for a variety of more complex molecules with applications in materials science and pharmaceuticals. Accurate spectroscopic data, particularly ¹H and ¹³C NMR, is crucial for the unambiguous identification and characterization of this compound and its derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 5-Phenyl-4-pentyn-1-ol. These predictions are based on the analysis of its chemical structure and comparison with known NMR data for similar structural motifs.
Table 1: Predicted ¹H NMR Data for 5-Phenyl-4-pentyn-1-ol
Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-1 (CH₂)
3.7 - 3.9
Triplet (t)
~6.5
2H
H-2 (CH₂)
1.7 - 1.9
Quintet (quin)
~6.5
2H
H-3 (CH₂)
2.4 - 2.6
Triplet (t)
~7.0
2H
Phenyl H (ortho)
7.35 - 7.45
Multiplet (m)
-
2H
Phenyl H (meta, para)
7.25 - 7.35
Multiplet (m)
-
3H
OH
Variable
Singlet (s, broad)
-
1H
Table 2: Predicted ¹³C NMR Data for 5-Phenyl-4-pentyn-1-ol
Assignment
Chemical Shift (δ, ppm)
C-1 (CH₂)
60 - 62
C-2 (CH₂)
31 - 33
C-3 (CH₂)
15 - 17
C-4 (C≡)
85 - 90
C-5 (≡C-Ph)
80 - 85
Phenyl C (ipso)
122 - 124
Phenyl C (ortho)
131 - 133
Phenyl C (meta)
128 - 129
Phenyl C (para)
128 - 129
Experimental Protocols
While a specific experimental protocol for acquiring the NMR data of 5-Phenyl-4-pentyn-1-ol could not be located in a citable source, a general methodology for such an analysis is provided below.
General NMR Sample Preparation and Data Acquisition:
Sample Preparation: Approximately 5-10 mg of purified 5-Phenyl-4-pentyn-1-ol is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz NMR spectrometer. Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The data is typically processed with a line broadening of 0.3 Hz.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz, respectively. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of 200-220 ppm is used. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Structural Assignment and Data Interpretation
The predicted chemical shifts and multiplicities are based on the following structural analysis:
¹H NMR:
The methylene group adjacent to the hydroxyl group (H-1) is expected to be the most deshielded of the aliphatic protons, appearing as a triplet due to coupling with the adjacent methylene group (H-2).
The methylene group at the H-2 position will appear as a quintet (or a triplet of triplets) due to coupling with both H-1 and H-3.
The methylene group at the H-3 position, being adjacent to the alkyne, will be slightly deshielded and appear as a triplet due to coupling with H-2.
The aromatic protons on the phenyl ring will appear in the typical aromatic region (7.0-7.5 ppm). The ortho protons are generally slightly more deshielded than the meta and para protons.
The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.
¹³C NMR:
The carbon attached to the hydroxyl group (C-1) is the most deshielded aliphatic carbon.
The other aliphatic carbons (C-2 and C-3) will appear in the upfield region.
The two sp-hybridized carbons of the alkyne (C-4 and C-5) will have characteristic chemical shifts in the range of 80-90 ppm.
The six carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the one attached to the alkyne) being the most shielded of the aromatic carbons.
Visualization of Molecular Structure and NMR Workflow
The following diagrams illustrate the molecular structure of 5-Phenyl-4-pentyn-1-ol with atom numbering for NMR assignment and a generalized workflow for obtaining and analyzing NMR data.
Caption: Molecular structure of 5-Phenyl-4-pentyn-1-ol with atom numbering.
Caption: Generalized workflow for NMR data acquisition and analysis.
Exploratory
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Analysis of 5-Phenyl-4-pentyn-1-ol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the analytical techniques used to characterize 5-phenyl-4-pentyn-1-ol, a bifunctional molecule inc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical techniques used to characterize 5-phenyl-4-pentyn-1-ol, a bifunctional molecule incorporating both a hydroxyl group and a phenyl-substituted alkyne. Understanding the spectral properties of this compound is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and pharmaceutical applications. This document outlines the theoretical basis for its infrared and mass spectrometric profiles, details experimental protocols for its analysis, and presents the expected data in a clear, structured format.
Introduction to 5-Phenyl-4-pentyn-1-ol
5-Phenyl-4-pentyn-1-ol is an organic compound with the chemical formula C₁₁H₁₂O and a molecular weight of approximately 160.21 g/mol . Its structure features a primary alcohol at one end of a five-carbon chain and a phenyl-substituted terminal alkyne at the other. This unique combination of functional groups dictates its chemical reactivity and provides distinct signatures in spectroscopic analyses.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific covalent bonds. The IR spectrum of 5-phenyl-4-pentyn-1-ol is predicted to exhibit characteristic absorption bands corresponding to its alcohol, alkyne, and aromatic moieties.
Predicted Infrared Absorption Data
The expected characteristic IR absorption peaks for 5-phenyl-4-pentyn-1-ol are summarized in the table below. These values are based on established correlation tables for organic functional groups.[1][2][3][4]
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Alcohol
O-H Stretch (Hydrogen Bonded)
3600 - 3200
Strong, Broad
Aromatic Ring
C-H Stretch
3100 - 3000
Medium
Aliphatic Chain
C-H Stretch
2960 - 2850
Strong
Alkyne
C≡C Stretch
2260 - 2100
Weak to Medium
Aromatic Ring
C=C Stretch
1600 - 1450
Variable, Multiple Peaks
Alcohol
C-O Stretch
1300 - 1000
Strong
Experimental Protocol for Infrared Spectroscopy
A standard procedure for obtaining the IR spectrum of a liquid sample such as 5-phenyl-4-pentyn-1-ol is as follows:
Sample Preparation: As a liquid, the sample can be analyzed "neat" (undiluted).[5][6] A single drop of 5-phenyl-4-pentyn-1-ol is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is then carefully placed on top to create a thin liquid film between the plates.[5][7]
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is typically used. A background spectrum of the ambient air is recorded to be subtracted from the sample spectrum.[7]
Data Acquisition: The prepared salt plates are placed in the sample holder of the spectrometer. The infrared spectrum is then recorded, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing: The acquired spectrum is processed to show absorbance or transmittance as a function of wavenumber (cm⁻¹). The characteristic absorption peaks are then identified and correlated with the functional groups present in the molecule.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate its structure.
Predicted Mass Spectrometry Fragmentation
The mass spectrum of 5-phenyl-4-pentyn-1-ol is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, for primary alcohols, this peak may be weak.[8][9] The fragmentation pattern will be influenced by the presence of the hydroxyl group and the phenylalkyne moiety. Key fragmentation pathways for primary alcohols include alpha-cleavage and dehydration.[8][10][11]
Below is a table summarizing the predicted major fragments for 5-phenyl-4-pentyn-1-ol.
m/z Value
Proposed Fragment Ion
Fragmentation Pathway
160
[C₁₁H₁₂O]⁺
Molecular Ion (M⁺)
142
[C₁₁H₁₀]⁺
Loss of H₂O (M - 18)
129
[C₁₀H₉]⁺
Loss of CH₂OH
115
[C₉H₇]⁺
Propargyl-type cation
102
[C₈H₆]⁺
Phenylacetylene cation
91
[C₇H₇]⁺
Tropylium ion
77
[C₆H₅]⁺
Phenyl cation
31
[CH₂OH]⁺
Alpha-cleavage
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
A common method for analyzing volatile organic compounds like 5-phenyl-4-pentyn-1-ol is Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: A dilute solution of 5-phenyl-4-pentyn-1-ol is prepared in a volatile organic solvent such as dichloromethane or hexane.[12][13]
Gas Chromatography (GC) Separation: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.[13] The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where the molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[14]
Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the analytical processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Infrared (IR) analysis.
Caption: Predicted MS fragmentation of 5-Phenyl-4-pentyn-1-ol.
Conclusion
The combination of Infrared (IR) spectroscopy and Mass Spectrometry (MS) provides a powerful and comprehensive approach for the structural elucidation and identification of 5-phenyl-4-pentyn-1-ol. The characteristic IR absorptions confirm the presence of its key functional groups, while the mass spectrum reveals its molecular weight and provides structural insights through its fragmentation pattern. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and professionals working with this and structurally related compounds.
Physical and chemical properties of 5-Phenyl-4-pentyn-1-ol
For Researchers, Scientists, and Drug Development Professionals Introduction 5-Phenyl-4-pentyn-1-ol is a bifunctional organic molecule featuring a terminal phenylacetylene group and a primary alcohol. This unique combina...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Phenyl-4-pentyn-1-ol is a bifunctional organic molecule featuring a terminal phenylacetylene group and a primary alcohol. This unique combination of a rigid, aromatic alkyne and a flexible, reactive alkyl alcohol chain makes it a valuable building block in organic synthesis and medicinal chemistry. Its structure allows for a variety of chemical transformations, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic protocol, and its potential applications in research and drug development.
Core Physical and Chemical Properties
The fundamental properties of 5-Phenyl-4-pentyn-1-ol are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.
The synthesis of 5-Phenyl-4-pentyn-1-ol can be efficiently achieved via a Sonogashira coupling reaction.[3] This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][3]
Proposed Synthetic Pathway: Sonogashira Coupling
A logical and common route for the synthesis of 5-Phenyl-4-pentyn-1-ol involves the coupling of an aryl halide, such as iodobenzene, with a commercially available alkynol, 4-pentyn-1-ol.[4]
Caption: Proposed Sonogashira coupling pathway for the synthesis of 5-Phenyl-4-pentyn-1-ol.
General Experimental Protocol
The following is a generalized protocol based on the principles of the Sonogashira coupling reaction.[1][5] Researchers should adapt this procedure based on laboratory-specific conditions and safety protocols.
Reaction Setup:
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-pentyn-1-ol (1.0 equivalent).
Add a suitable base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), to act as both the solvent and the base. Use of an anhydrous solvent like THF or DMF is also common.
Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI, 2-10 mol%).
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
Addition of Reagents:
While stirring under the inert atmosphere, add the aryl halide, iodobenzene (1.0-1.2 equivalents), to the mixture via syringe.
The reaction is typically run at room temperature to slightly elevated temperatures (40-60 °C) and monitored for completion.
Reaction Monitoring:
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the starting materials.
Work-up and Purification:
Upon completion, cool the reaction mixture to room temperature.
If a solvent like THF or DMF was used, remove it under reduced pressure.
Dilute the residue with an organic solvent such as diethyl ether or ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to yield pure 5-Phenyl-4-pentyn-1-ol.
Applications in Research and Drug Development
While there is limited information on the specific biological activities of 5-Phenyl-4-pentyn-1-ol itself, its structure makes it a highly useful intermediate in the synthesis of more complex, biologically active molecules.
Synthetic Building Block: The terminal alkyne can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazole rings, a common motif in pharmaceuticals. The primary alcohol provides a handle for further functionalization, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid.
Linker Moiety: The combination of a rigid phenylalkyne segment and a flexible propyl chain allows this molecule to be used as a linker in the design of bifunctional molecules, such as PROTACs or molecular probes.
Precursor to Bioactive Scaffolds: It can serve as a starting material for the synthesis of various heterocyclic compounds or as a fragment for elaboration in fragment-based drug discovery campaigns.
General Workflow in a Drug Discovery Context
The following diagram illustrates a conceptual workflow for how a versatile building block like 5-Phenyl-4-pentyn-1-ol could be utilized in an early-stage drug discovery program.
Caption: A conceptual workflow for utilizing 5-Phenyl-4-pentyn-1-ol in drug discovery.
Conclusion
5-Phenyl-4-pentyn-1-ol is a compound with significant potential for synthetic and medicinal chemists. Its well-defined physical and chemical properties, coupled with accessible synthetic routes like the Sonogashira coupling, make it a practical and versatile tool. While not a therapeutic agent itself, its utility as a molecular scaffold and synthetic intermediate ensures its relevance in the ongoing development of novel chemical entities for research and therapeutic applications.
Solubility Profile of 5-Phenyl-4-pentyn-1-ol: A Technical Guide for Researchers
Introduction 5-Phenyl-4-pentyn-1-ol is a bifunctional organic molecule featuring a terminal hydroxyl group and a phenyl-substituted internal alkyne. This unique structure imparts a combination of polar and nonpolar chara...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
5-Phenyl-4-pentyn-1-ol is a bifunctional organic molecule featuring a terminal hydroxyl group and a phenyl-substituted internal alkyne. This unique structure imparts a combination of polar and nonpolar characteristics, making its solubility behavior in various organic solvents a critical parameter for its application in chemical synthesis, drug development, and materials science. This technical guide provides a comprehensive overview of the predicted solubility of 5-phenyl-4-pentyn-1-ol in a range of common organic solvents, detailed experimental protocols for solubility determination, and the theoretical principles governing its dissolution.
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. In the case of 5-phenyl-4-pentyn-1-ol, the hydroxyl (-OH) group is capable of hydrogen bonding, contributing to its solubility in polar protic and aprotic solvents. Conversely, the phenyl ring and the pentynl backbone are nonpolar and contribute to its solubility in nonpolar and weakly polar aprotic solvents through van der Waals forces and π-π stacking interactions. The overall solubility in a given solvent is a balance of these competing factors.
The dissolution process is a thermodynamically driven phenomenon, governed by the Gibbs free energy change (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes during mixing. For a solute to dissolve, the Gibbs free energy of the solution must be lower than the sum of the Gibbs free energies of the individual solute and solvent.
Predicted Solubility of 5-Phenyl-4-pentyn-1-ol
While specific quantitative solubility data for 5-phenyl-4-pentyn-1-ol is not extensively available in the public domain, a qualitative and semi-quantitative prediction can be made based on its structural features and the known solubility of analogous compounds. The following table summarizes the predicted solubility of 5-phenyl-4-pentyn-1-ol in various classes of organic solvents. For reference, the reported solubility of phenylacetylene, a structurally related compound, is also included.
Solvent Class
Representative Solvents
Predicted Solubility of 5-Phenyl-4-pentyn-1-ol
Rationale
Reference Solubility of Phenylacetylene
Polar Protic
Methanol, Ethanol
High
The hydroxyl group of 5-phenyl-4-pentyn-1-ol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents.
The polar nature of these solvents allows for strong dipole-dipole interactions with the hydroxyl group. The hydrocarbon portion of the molecule interacts favorably with the organic part of the solvents.
These solvents can induce dipole moments and interact with the polarizable phenyl ring and alkyne group, in addition to interacting with the hydroxyl group.
The nonpolar alkyl chain and phenyl group can interact with aliphatic solvents via van der Waals forces, but the polar hydroxyl group limits miscibility.
Diethyl ether can act as a hydrogen bond acceptor for the hydroxyl group, and its nonpolar ethyl groups interact well with the hydrocarbon backbone of the solute.
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires empirical measurement. The following protocols describe common methods for both qualitative and quantitative assessment of the solubility of 5-phenyl-4-pentyn-1-ol in organic solvents.
Qualitative Solubility Assessment (Visual Method)
This rapid method provides a preliminary assessment of solubility.
Methodology:
To a clean, dry 1 dram vial, add 1 mL of the selected organic solvent.
Incrementally add small, pre-weighed portions (e.g., 1-5 mg) of 5-phenyl-4-pentyn-1-ol to the solvent.
After each addition, securely cap the vial and vortex or shake vigorously for 30-60 seconds at a controlled temperature (typically 25 °C).
Visually inspect the solution against a dark background for any undissolved solid particles.
Continue adding the solute until saturation is reached (i.e., solid particles remain undissolved after vigorous mixing) or a desired concentration is achieved.
Record the solubility in descriptive terms (e.g., very soluble, soluble, sparingly soluble, insoluble) based on the amount of solute dissolved.
This is a widely accepted and reliable method for determining the equilibrium solubility of a compound.
Methodology:
Add an excess amount of 5-phenyl-4-pentyn-1-ol to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial with a PTFE-lined septum).
Place the container in an isothermal shaker bath maintained at a constant temperature (e.g., 25 °C ± 0.1 °C).
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 24 hours at the same constant temperature.
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.
Dilute the collected aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method to be used.
Quantify the concentration of 5-phenyl-4-pentyn-1-ol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), or UV-Vis spectrophotometry.
Calculate the original solubility in units such as mg/mL, g/L, or mol/L.
Gravimetric Method for Quantitative Solubility
This method is straightforward but requires careful execution to ensure complete removal of the solvent.
Methodology:
Prepare a saturated solution and collect a filtered aliquot as described in the Isothermal Shake-Flask Method (steps 1-5).
Accurately weigh a clean, dry, and pre-weighed container (e.g., a glass vial or aluminum pan).
Transfer a known volume or mass of the filtered saturated solution into the pre-weighed container.
Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of 5-phenyl-4-pentyn-1-ol and the solvent's boiling point to avoid loss of the analyte.
Once the solvent is completely removed, re-weigh the container with the solid residue.
The difference in weight corresponds to the mass of dissolved 5-phenyl-4-pentyn-1-ol.
Calculate the solubility based on the mass of the residue and the initial volume or mass of the solution.
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of 5-phenyl-4-pentyn-1-ol.
Reactivity of the Terminal Alkyne in 5-Phenyl-4-pentyn-1-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals The terminal alkyne functionality within the bifunctional molecule 5-Phenyl-4-pentyn-1-ol serves as a versatile synthetic handle, enabling a diverse array o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The terminal alkyne functionality within the bifunctional molecule 5-Phenyl-4-pentyn-1-ol serves as a versatile synthetic handle, enabling a diverse array of chemical transformations. Its unique electronic and steric properties, influenced by the adjacent phenyl group and the distal hydroxyl moiety, allow for precise and efficient molecular elaborations. This technical guide provides a comprehensive overview of the key reactions involving the terminal alkyne of 5-Phenyl-4-pentyn-1-ol, complete with detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This palladium-catalyzed, copper(I)-co-catalyzed cross-coupling reaction is highly efficient for creating conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals and functional materials.[1][2]
Quantitative Data Summary
The following table summarizes representative conditions and expected outcomes for the Sonogashira coupling of 5-Phenyl-4-pentyn-1-ol with various aryl halides. Yields are typically high, demonstrating the robustness of this transformation.
Entry
Aryl Halide
Pd Catalyst (mol%)
Cu(I) Cocatalyst (mol%)
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
4-Iodoanisole
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N
THF
25
4
>90
2
1-Bromonaphthalene
Pd(PPh₃)₄ (3)
CuI (5)
Diisopropylamine
DMF
50
6
85-95
3
4-Chloropyridine
Pd₂(dba)₃ (2) / XPhos (4)
CuI (5)
Cs₂CO₃
Toluene
80
12
75-85
Experimental Protocol: Synthesis of 5-Phenyl-1-(4-methoxyphenyl)pent-4-yn-1-ol
Reaction Setup:
To a dry, argon-flushed Schlenk flask are added 4-iodoanisole (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%). The flask is evacuated and backfilled with argon three times. Anhydrous triethylamine (3.0 mmol, 3.0 eq) and anhydrous tetrahydrofuran (5 mL) are then added via syringe.
Reagent Addition:
5-Phenyl-4-pentyn-1-ol (1.2 mmol, 1.2 eq) is added dropwise to the stirred reaction mixture at room temperature.
Reaction Monitoring and Work-up:
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion (typically 4 hours), the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of celite. The filtrate is washed with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Signaling Pathway Diagram
Caption: Catalytic cycle of the Sonogashira coupling reaction.
A quintessential example of "click chemistry," the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups, making it exceptionally valuable for bioconjugation and materials science.[4]
Quantitative Data Summary
The table below outlines typical conditions for the CuAAC reaction between 5-Phenyl-4-pentyn-1-ol and various organic azides. The reaction is generally high-yielding and proceeds under mild conditions.
Entry
Azide
Cu(I) Source (mol%)
Ligand (mol%)
Reducing Agent
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
Benzyl Azide
CuSO₄·5H₂O (1)
None
Sodium Ascorbate (5)
t-BuOH/H₂O (1:1)
25
2
>95
2
1-Azido-4-nitrobenzene
CuI (2)
None
None
CH₂Cl₂
25
4
>95
3
3-Azidopropanoic acid
CuSO₄·5H₂O (5)
THPTA (5)
Sodium Ascorbate (10)
H₂O
25
1
>90
Experimental Protocol: Synthesis of 1-Benzyl-4-(1-phenyl-5-hydroxypent-1-yn-3-yl)-1H-1,2,3-triazole
Reaction Setup:
In a round-bottom flask, 5-Phenyl-4-pentyn-1-ol (1.0 mmol, 1.0 eq) and benzyl azide (1.0 mmol, 1.0 eq) are dissolved in a 1:1 mixture of tert-butanol and water (10 mL).
Catalyst Addition:
A freshly prepared aqueous solution of sodium L-ascorbate (0.1 mmol, 10 mol% in 1 mL of water) is added to the stirred solution, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate (0.01 mmol, 1 mol% in 1 mL of water).
Reaction Monitoring and Work-up:
The reaction mixture is stirred vigorously at room temperature. The reaction is typically complete within 1-4 hours, as monitored by TLC. Upon completion, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield the pure 1,4-disubstituted triazole.
Experimental Workflow Diagram
Caption: Experimental workflow for the CuAAC "click" reaction.
Hydrosilylation: Synthesis of Vinylsilanes
Hydrosilylation involves the addition of a silicon-hydrogen bond across the alkyne triple bond, providing access to valuable vinylsilane intermediates.[5][6] The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst. Platinum catalysts, such as Karstedt's catalyst, typically favor the formation of a mixture of (E)-β- and α-vinylsilanes, while certain ruthenium catalysts can provide high selectivity for the trans-addition product.[7][8]
Quantitative Data Summary
The following table presents the expected product distribution for the hydrosilylation of 5-Phenyl-4-pentyn-1-ol with triethylsilane using different catalyst systems.
Reaction Setup:
To a flame-dried Schlenk tube under an argon atmosphere is added 5-Phenyl-4-pentyn-1-ol (1.0 mmol, 1.0 eq) and dry toluene (5 mL). Triethylsilane (1.2 mmol, 1.2 eq) is then added via syringe.
Catalyst Addition:
Karstedt's catalyst (0.001 mmol, 0.1 mol%) is added to the stirred solution at room temperature.
Reaction Monitoring and Work-up:
The reaction mixture is heated to 60 °C and stirred for 3 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the acetylenic proton signal. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane) to separate the isomeric vinylsilanes.
Logical Relationship Diagram
Caption: Catalyst-dependent selectivity in alkyne hydrosilylation.
Selective Hydrogenation to (Z)-Alkene
The partial reduction of alkynes to alkenes is a fundamental transformation in organic synthesis. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), allows for the stereoselective syn-addition of hydrogen across the triple bond, yielding the corresponding (Z)-alkene with high selectivity.[9][10] This method is crucial for accessing cis-alkenes, which are important intermediates in the synthesis of natural products and pharmaceuticals.
Quantitative Data Summary
The selective hydrogenation of 5-Phenyl-4-pentyn-1-ol using Lindlar's catalyst is expected to proceed with high conversion and excellent stereoselectivity for the (Z)-alkene.
Catalyst
H₂ Pressure (atm)
Solvent
Temp. (°C)
Time (h)
Conversion (%)
Selectivity for (Z)-alkene (%)
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned)
1
Methanol
25
2-4
>98
>95
Experimental Protocol: Synthesis of (Z)-5-Phenyl-4-penten-1-ol
Reaction Setup:
In a round-bottom flask equipped with a magnetic stir bar, 5-Phenyl-4-pentyn-1-ol (1.0 mmol, 1.0 eq) is dissolved in methanol (10 mL). Lindlar's catalyst (50 mg, 5 wt%) is added to the solution.
Hydrogenation:
The flask is evacuated and backfilled with hydrogen gas from a balloon three times. The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.
Reaction Monitoring and Work-up:
The reaction is monitored by TLC or gas chromatography to follow the disappearance of the starting material and the formation of the product. Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filter cake is washed with methanol. The filtrate is concentrated under reduced pressure to afford the crude product, which can be further purified by flash column chromatography if necessary.
Signaling Pathway Diagram
Caption: Stereoselective hydrogenation of an alkyne to a (Z)-alkene.
Acidity of the Terminal Proton in 5-Phenyl-4-pentyn-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the acidity of the terminal proton in 5-Phenyl-4-pentyn-1-ol. It delves into the structural factor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity of the terminal proton in 5-Phenyl-4-pentyn-1-ol. It delves into the structural factors governing its pKa, methodologies for its determination, and the influence of its constituent functional groups. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
Terminal alkynes are a unique class of hydrocarbons that exhibit weak acidity, a property not typically observed in alkanes and alkenes.[1] This acidity is attributed to the nature of the sp-hybridized carbon atom of the C-H bond.[2] The 5-Phenyl-4-pentyn-1-ol molecule, possessing a terminal alkyne, a phenyl group, and a primary alcohol, presents an interesting case for studying the interplay of various electronic effects on proton acidity. Understanding the pKa of this terminal proton is crucial for its application in synthesis, particularly in reactions involving the formation of acetylide anions, which are potent nucleophiles for creating new carbon-carbon bonds.[3]
Factors Influencing the Acidity of the Terminal Proton
The acidity of the terminal proton in 5-Phenyl-4-pentyn-1-ol is primarily governed by the hybridization of the carbon atom and the electronic effects of the phenyl and hydroxyl substituents.
Hybridization and s-Character
The carbon atom of the terminal alkyne is sp-hybridized, possessing 50% s-character.[2] Orbitals with higher s-character are held closer to the nucleus, resulting in greater electronegativity of the sp-hybridized carbon compared to sp² (33% s-character) and sp³ (25% s-character) hybridized carbons.[1] This increased electronegativity stabilizes the resulting acetylide anion formed upon deprotonation, thus increasing the acidity of the terminal proton.[4]
Electronic Effects of Substituents
The phenyl and hydroxyl groups in 5-Phenyl-4-pentyn-1-ol exert inductive and resonance effects that modulate the acidity of the terminal proton.
Phenyl Group: The phenyl group is generally considered to be electron-withdrawing through its inductive effect (-I effect) due to the higher electronegativity of sp² hybridized carbons compared to sp³ hybridized carbons. This effect helps to stabilize the negative charge of the acetylide anion, thereby increasing the acidity of the terminal proton.[5]
Hydroxyl Group: The hydroxyl group, being three sigma bonds away from the terminal alkyne, primarily exerts an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom.[6][7] This effect stabilizes the conjugate base and contributes to a lower pKa value, making the terminal proton more acidic.[8]
The predicted pKa of 5-Phenyl-4-pentyn-1-ol is significantly lower than that of acetylene, indicating a substantial increase in acidity. This is consistent with the electron-withdrawing effects of the phenyl and hydroxyl groups. The similarity in the predicted pKa values of 5-Phenyl-4-pentyn-1-ol and 4-Pentyn-1-ol suggests that the inductive effect of the hydroxyl group plays a significant role in enhancing the acidity.
Experimental Protocols for pKa Determination
The pKa of a weakly acidic compound like 5-Phenyl-4-pentyn-1-ol can be determined experimentally using various techniques. The following are detailed protocols for two common methods.
Potentiometric Titration
This method involves the titration of the compound with a strong base and monitoring the pH change.[2][10]
Materials and Equipment:
5-Phenyl-4-pentyn-1-ol
Standardized strong base solution (e.g., 0.1 M NaOH, carbonate-free)
Co-solvent (e.g., methanol or DMSO, if the compound has low aqueous solubility)
Potentiometer with a calibrated pH electrode
Magnetic stirrer and stir bar
Burette
Inert gas (e.g., nitrogen or argon)
Procedure:
Sample Preparation: Accurately weigh a sample of 5-Phenyl-4-pentyn-1-ol and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent). The concentration should be at least 10⁻⁴ M.[10]
Inert Atmosphere: Purge the solution with an inert gas for 15-20 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[11]
Titration: While stirring the solution, add the standardized strong base solution in small, precise increments from the burette.
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[12]
UV-Vis Spectrophotometry
This method is suitable for compounds that contain a chromophore near the acidic proton, where the UV-Vis spectrum changes upon ionization.[10]
Materials and Equipment:
5-Phenyl-4-pentyn-1-ol
Series of buffer solutions with known pH values spanning the expected pKa range.
UV-Vis spectrophotometer
Quartz cuvettes
pH meter
Procedure:
Stock Solution: Prepare a stock solution of 5-Phenyl-4-pentyn-1-ol in a suitable solvent (e.g., methanol or DMSO).
Sample Preparation: Prepare a series of solutions by diluting the stock solution into the different buffer solutions to a final concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.[10]
Spectral Measurement: Record the UV-Vis absorption spectrum for each buffered solution.
Data Analysis: Plot the absorbance at a specific wavelength (where the largest change is observed) against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[13]
Computational Methods for pKa Prediction
In the absence of experimental data, computational methods can provide a reliable estimate of the pKa. Density Functional Theory (DFT) is a commonly used quantum mechanical method for this purpose.[14]
General Workflow:
Structure Optimization: The 3D structures of the protonated (acid) and deprotonated (conjugate base) forms of 5-Phenyl-4-pentyn-1-ol are optimized using a chosen DFT functional and basis set.
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies.
Solvation Model: A continuum solvation model, such as the SMD model, is used to calculate the Gibbs free energy of solvation for each species.[4][15]
pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:
where ΔG°(aq) is the standard Gibbs free energy change of the deprotonation reaction in the aqueous phase.
Visualizations
The following diagrams illustrate key concepts and workflows related to the acidity of 5-Phenyl-4-pentyn-1-ol.
Caption: Deprotonation equilibrium of 5-Phenyl-4-pentyn-1-ol.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Factors influencing the acidity of the terminal proton.
Conclusion
The terminal proton of 5-Phenyl-4-pentyn-1-ol is significantly more acidic than that of simple terminal alkynes due to the combined electron-withdrawing inductive effects of the phenyl and hydroxyl groups, which stabilize the resulting acetylide anion. While a predicted pKa of 14.84 provides a valuable estimate, experimental determination via potentiometric titration or UV-Vis spectrophotometry is recommended for a definitive value. A thorough understanding of the acidity of this molecule is paramount for its strategic use in the synthesis of complex organic molecules and the development of novel pharmaceutical agents.
An In-depth Technical Guide to the Applications of 5-Phenyl-4-pentyn-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic utility of 5-phenyl-4-pentyn-1-ol, a versatile building block in modern organic synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic utility of 5-phenyl-4-pentyn-1-ol, a versatile building block in modern organic synthesis. Its unique bifunctional nature, possessing both a terminal alkyne and a primary alcohol, allows for a diverse range of chemical transformations. This document details key reactions, provides experimental protocols, and presents quantitative data to facilitate its application in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Properties and Synthesis
5-Phenyl-4-pentyn-1-ol is a colorless to orange, clear liquid with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol .[1] Its structure combines a phenylacetylene moiety with a propanol linker, offering two reactive sites for sequential or orthogonal functionalization.
Table 1: Physicochemical Properties of 5-Phenyl-4-pentyn-1-ol
Property
Value
CAS Number
24595-58-2
Molecular Formula
C₁₁H₁₂O
Molecular Weight
160.21 g/mol
IUPAC Name
5-phenylpent-4-yn-1-ol
Boiling Point
160 °C @ 3 Torr
Density
1.04 ± 0.1 g/cm³
Synthesis of 5-Phenyl-4-pentyn-1-ol via Sonogashira Coupling
A reliable method for the preparation of 5-phenyl-4-pentyn-1-ol is the Sonogashira cross-coupling reaction between iodobenzene and 4-pentyn-1-ol.[2] This palladium- and copper-catalyzed reaction provides a straightforward route to the target molecule in good yield.
Experimental Protocol: Sonogashira Coupling
To a solution of iodobenzene (9.70 g, 47.6 mmol, 2.00 equiv) and 4-pentyn-1-ol (2.00 g, 23.8 mmol, 1.00 equiv) in a mixture of THF (10 mL) and triethylamine (66 mL), tetrakis(triphenylphosphine)palladium(0) (0.300 g, 0.240 mmol, 1.00 mol%) and copper(I) iodide (0.100 g, 0.480 mmol, 2.00 mol%) are added.[2] The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is worked up by removing the solvents under reduced pressure, followed by an aqueous work-up and purification by column chromatography to afford 5-phenyl-4-pentyn-1-ol.
Key Applications in Organic Synthesis
The dual functionality of 5-phenyl-4-pentyn-1-ol makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly heterocyclic compounds.
Intramolecular Hydroalkoxylation: Synthesis of Tetrahydrofuran Derivatives
A significant application of 5-phenyl-4-pentyn-1-ol is its intramolecular hydroalkoxylation to form (Z)-2-benzylidene-tetrahydrofuran. This reaction is efficiently catalyzed by a copper(I) complex bearing an N-heterocyclic carbene (NHC) ligand, proceeding with high yield and excellent stereoselectivity.[3][4]
This transformation is a powerful tool for the construction of the tetrahydrofuran ring system, a common motif in numerous natural products and biologically active molecules. The reaction proceeds via a 5-exo-dig cyclization pathway.
Table 2: Copper-Catalyzed Intramolecular Hydroalkoxylation of 5-Phenyl-4-pentyn-1-ol
In a glovebox, a vial is charged with the (IPr)Cu(Me) catalyst and a solution of 5-phenyl-4-pentyn-1-ol in a suitable anhydrous solvent (e.g., toluene or THF). The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) until the starting material is consumed, as monitored by GC-MS or TLC. The reaction is then quenched, and the product is isolated and purified by column chromatography. The high yield and quantitative stereoselectivity make this a highly efficient method for the synthesis of (Z)-2-benzylidene-tetrahydrofuran.[3][4]
The proposed mechanism for this copper-catalyzed cyclization involves the following key steps:
Alkoxide Formation: The copper(I) catalyst reacts with the hydroxyl group of 5-phenyl-4-pentyn-1-ol to form a copper(I) alkoxide intermediate.
Alkyne Insertion: The pendant alkyne then inserts into the Cu-O bond in an intramolecular fashion.
Protonolysis: The resulting organocopper intermediate undergoes protonolysis with another molecule of the starting alcohol, regenerating the copper(I) alkoxide catalyst and releasing the (Z)-2-benzylidene-tetrahydrofuran product.[3][4]
5-Phenyl-4-pentyn-1-ol: A Versatile Building Block for Sonogashira Coupling Reactions in Drug Discovery and Organic Synthesis
Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-ca...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. 5-Phenyl-4-pentyn-1-ol is a valuable bifunctional building block for these reactions, incorporating both a terminal alkyne for coupling and a primary alcohol for further functionalization. The hydroxyl group often does not require protection during the coupling reaction, streamlining synthetic routes. This document provides detailed application notes and experimental protocols for the use of 5-phenyl-4-pentyn-1-ol in Sonogashira coupling reactions, offering a guide for researchers in organic synthesis and drug development.
Advantages of 5-Phenyl-4-pentyn-1-ol in Sonogashira Couplings
The structure of 5-phenyl-4-pentyn-1-ol offers several advantages as a building block in organic synthesis:
Bifunctionality: The presence of both a terminal alkyne and a primary alcohol allows for sequential modifications. The alkyne can participate in the Sonogashira coupling, while the hydroxyl group can be used for subsequent transformations such as oxidation, esterification, or etherification.
Direct Incorporation of a Phenylalkynyl Moiety: This molecule allows for the direct introduction of a phenyl-substituted three-carbon chain with a terminal alcohol, a common structural motif in biologically active compounds.
Mild Reaction Conditions: Sonogashira couplings can often be carried out under mild conditions, which is advantageous when working with sensitive or complex molecules.[1]
High Yields: The reaction is known for its efficiency, frequently providing high yields of the desired coupled products.
Applications in Drug Discovery and Materials Science
The products derived from the Sonogashira coupling of 5-phenyl-4-pentyn-1-ol are valuable intermediates in the synthesis of a variety of target molecules. For instance, it serves as a precursor for the synthesis of 2-aryl-2,5-dihydro-2H-pyrans, which are heterocyclic compounds with potential biological activities. The resulting diarylalkynes and related structures are of significant interest in the development of novel therapeutics and functional organic materials.
Experimental Protocols
The following protocols are representative examples of Sonogashira coupling reactions involving 5-phenyl-4-pentyn-1-ol and various aryl halides. The choice of catalyst, ligand, base, and solvent can be optimized for specific substrates.
Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Coupling
This protocol describes a typical palladium and copper co-catalyzed Sonogashira coupling reaction.
Materials:
5-Phenyl-4-pentyn-1-ol
Aryl halide (e.g., iodobenzene, bromobenzene)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA))
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Inert gas (Argon or Nitrogen)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), 5-phenyl-4-pentyn-1-ol (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
Add anhydrous, degassed solvent (10 mL) and the base (3.0 mmol).
Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific conditions).
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
Filter the mixture through a pad of Celite to remove the catalyst.
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-pentyn-1-ol.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is suitable for substrates that may be sensitive to copper salts, which can sometimes lead to alkyne homocoupling.
Base (e.g., triethylamine (TEA), diisopropylamine (DIPA), or potassium carbonate (K₂CO₃))
Anhydrous solvent (e.g., THF, DMF, or ethanol)
Inert gas (Argon or Nitrogen)
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), 5-phenyl-4-pentyn-1-ol (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., TEA, 2.0 mmol).
Add the anhydrous and degassed solvent (10 mL).
Stir the mixture at the appropriate temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
Work-up the reaction as described in Protocol 1 (steps 5-9).
Data Presentation
The following table summarizes typical reaction conditions for the Sonogashira coupling of 5-phenyl-4-pentyn-1-ol with various aryl halides, based on general literature procedures for similar substrates.
Entry
Aryl Halide
Catalyst System
Base
Solvent
Temp. (°C)
Time (h)
Yield (%)
1
Iodobenzene
Pd(PPh₃)₂Cl₂ / CuI
TEA
THF
25
4
~90
2
Bromobenzene
Pd(PPh₃)₂Cl₂ / CuI
DIPA
DMF
60
12
~85
3
4-Iodoanisole
Pd/C
K₂CO₃
Ethanol
80
8
~88
4
3-Bromopyridine
Pd(PPh₃)₄
TEA
THF
50
10
~80
Note: Yields are estimates based on typical Sonogashira reactions and may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Figure 1: Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: Figure 2: General Experimental Workflow for Sonogashira Coupling
Application Notes and Protocols for Sonogashira Coupling using 5-Phenyl-4-pentyn-1-ol
Introduction The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of termin...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and broad functional group tolerance.[2][3] These application notes provide a detailed protocol for the Sonogashira coupling of 5-Phenyl-4-pentyn-1-ol with aryl halides, a valuable transformation for the synthesis of complex molecules containing a diarylacetylene scaffold with a pendant hydroxyl group. The presence of the primary alcohol in 5-Phenyl-4-pentyn-1-ol is generally well-tolerated in this reaction.
Reaction Principle
The Sonogashira coupling proceeds via a dual catalytic cycle involving palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. In parallel, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, copper(I) iodide, and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active Pd(0) catalyst.[4] A copper-free variant of the reaction also exists.[5]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of 5-Phenyl-4-pentyn-1-ol with an aryl iodide or aryl bromide. The reaction with an aryl iodide can often be performed at room temperature, while an aryl bromide may require heating.[6]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Silica gel for column chromatography
Schlenk flask or other suitable reaction vessel
Inert gas supply (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 mmol, 2-5 mol%), and copper(I) iodide (0.02-0.05 mmol, 2-5 mol%).
Solvent and Base Addition: Add anhydrous solvent (5-10 mL) and the amine base (e.g., triethylamine, 2.0-3.0 mmol, 2-3 equiv.). Stir the mixture for 10-15 minutes at room temperature.
Alkyne Addition: Add 5-Phenyl-4-pentyn-1-ol (1.1-1.2 mmol, 1.1-1.2 equiv.) to the reaction mixture dropwise via syringe.
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature for aryl iodides, 50-80 °C for aryl bromides). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts. Wash the pad with the extraction solvent.
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.
Data Presentation
The following table summarizes the typical quantities of reagents for the Sonogashira coupling of 5-Phenyl-4-pentyn-1-ol with an aryl halide on a 1.0 mmol scale.
Application Notes and Protocols for 5-Phenyl-4-pentyn-1-ol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals Introduction The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and reliable method...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2] 5-Phenyl-4-pentyn-1-ol is a versatile terminal alkyne building block. The presence of a phenyl group can enhance the reactivity of the alkyne, while the terminal hydroxyl group offers a convenient handle for further functionalization of the resulting triazole product. The triazole core is a key pharmacophore in many biologically active compounds, exhibiting a range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7] These application notes provide detailed protocols and data for the use of 5-phenyl-4-pentyn-1-ol in CuAAC reactions.
Data Presentation
The following tables summarize representative reaction conditions and outcomes for the CuAAC reaction of 5-phenyl-4-pentyn-1-ol with various organic azides. The data is compiled based on typical results for structurally similar alkynes and serves as a guide for reaction optimization.
Table 1: Screening of Reaction Conditions for the Synthesis of 1-Benzyl-4-(4-phenyl-1-hydroxybutyl)-1,2,3-triazole
Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Reaction vial or round-bottom flask
Magnetic stirrer and stir bar
Procedure:
To a reaction vial equipped with a magnetic stir bar, add 5-phenyl-4-pentyn-1-ol (1.0 mmol, 1.0 equiv.), the organic azide (1.0 mmol, 1.0 equiv.), and TBTA (0.01 mmol, 0.01 equiv., if used).
Add the chosen solvent (5 mL) to dissolve the reactants.
In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.01 mmol, 0.01 equiv.) in a minimum amount of water.
Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.
Prepare a fresh stock solution of sodium ascorbate (0.05 mmol, 0.05 equiv.) in water.
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
Stir the reaction mixture at the desired temperature (typically room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
Wash the organic layer with a saturated aqueous solution of EDTA (2 x 10 mL) to remove copper salts, followed by brine (10 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Visualizations
Figure 1: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Figure 2: Experimental workflow for the synthesis of 1,2,3-triazoles via CuAAC.
Figure 3: Logical relationships of components in CuAAC for drug development.
Applications in Drug Development
The 1,2,3-triazole scaffold is a well-established pharmacophore in medicinal chemistry.[8] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of biological activities, including:
Antimicrobial Activity: Many triazole-containing compounds exhibit potent activity against various strains of bacteria and fungi.[3] The products derived from 5-phenyl-4-pentyn-1-ol represent a novel class of triazoles that warrant investigation for their antimicrobial properties.
Anticancer Activity: The triazole nucleus is present in several anticancer drugs.[4][7] Triazoles can interact with various biological targets involved in cancer progression. The synthesis of a library of triazoles from 5-phenyl-4-pentyn-1-ol would be a valuable endeavor for screening against different cancer cell lines.
Anti-inflammatory Activity: Certain 1,2,3-triazole derivatives have shown promising anti-inflammatory effects.[6] The compounds synthesized via the described protocols could be evaluated in anti-inflammatory assays.
The hydroxyl group on the 5-phenyl-4-pentyn-1-ol backbone provides a point for further chemical modification, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. This could lead to the identification of lead compounds with enhanced potency and selectivity for various therapeutic targets. No specific signaling pathways have been elucidated for triazoles derived directly from 5-phenyl-4-pentyn-1-ol; however, related triazole compounds have been shown to act as enzyme inhibitors, for example, targeting Src kinase.[9]
Conclusion
5-Phenyl-4-pentyn-1-ol is a highly useful and reactive building block for the synthesis of novel 1,4-disubstituted 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition reaction. The straightforward and high-yielding nature of this "click" reaction, coupled with the potential for diverse biological activities of the resulting triazole products, makes this an attractive strategy for researchers in drug discovery and development. The protocols and data provided herein serve as a comprehensive guide for the efficient synthesis and exploration of this promising class of compounds.
Application Notes and Protocols for 5-Phenyl-4-pentyn-1-ol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 5-Phenyl-4-pentyn-1-ol in click chemistry, a class of reactions known for their h...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Phenyl-4-pentyn-1-ol in click chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility. The focus of these notes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry that facilitates the formation of stable 1,2,3-triazole linkages. This methodology is particularly relevant in drug discovery, bioconjugation, and materials science.[1][2][3][4]
Introduction to 5-Phenyl-4-pentyn-1-ol in Click Chemistry
5-Phenyl-4-pentyn-1-ol is a versatile bifunctional molecule containing a terminal alkyne and a primary alcohol. The terminal alkyne moiety serves as a reactive handle for participating in CuAAC reactions with a wide array of azide-containing molecules. The primary alcohol offers a secondary site for further functionalization, making it a valuable building block for creating more complex molecular architectures. The phenyl group can also contribute to the biological activity or material properties of the final product through various molecular interactions.
The CuAAC reaction is a powerful tool for covalently linking different molecular fragments under mild, often aqueous, conditions.[2] This reaction is characterized by its high yields, stereospecificity, and tolerance of a broad range of functional groups, which minimizes the need for protecting groups.[2] These features make the CuAAC reaction with molecules like 5-Phenyl-4-pentyn-1-ol highly attractive for applications in medicinal chemistry for the synthesis of bioactive compounds and in bioconjugation for labeling and tracking biomolecules.[1][3]
Key Applications
The 1,2,3-triazole ring formed through the click reaction is not merely a linker; it is a stable, aromatic heterocycle that can mimic a peptide bond and participate in hydrogen bonding and dipole-dipole interactions. This has led to the widespread use of click chemistry in:
Drug Discovery: The modular nature of the CuAAC reaction allows for the rapid synthesis of large libraries of compounds for high-throughput screening.[1][5] By reacting 5-Phenyl-4-pentyn-1-ol with a diverse set of azides, novel triazole-containing molecules can be generated and evaluated for their potential as therapeutic agents, such as enzyme inhibitors or anticancer agents.[4][5][6]
Bioconjugation: The bioorthogonal nature of the azide and alkyne groups allows for their specific reaction within complex biological environments without interfering with native biochemical processes. 5-Phenyl-4-pentyn-1-ol can be incorporated into biomolecules, and the resulting alkyne-tagged molecule can then be "clicked" with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) for visualization or purification.
Materials Science: The robust triazole linkage can be used to modify the surface of materials or to synthesize novel polymers with tailored properties. The phenyl group of 5-Phenyl-4-pentyn-1-ol can enhance the thermal or mechanical properties of the resulting materials.
Experimental Protocols
The following are generalized protocols for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using 5-Phenyl-4-pentyn-1-ol. It is important to note that reaction conditions may require optimization depending on the specific azide being used.
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
This protocol describes a typical small-scale synthesis of a 1,2,3-triazole from 5-Phenyl-4-pentyn-1-ol and an organic azide.
Materials:
5-Phenyl-4-pentyn-1-ol
Organic azide (e.g., benzyl azide)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
Reaction vessel (e.g., a round-bottom flask or a vial with a stir bar)
Procedure:
In the reaction vessel, dissolve 5-Phenyl-4-pentyn-1-ol (1 equivalent) and the organic azide (1.1 equivalents) in the chosen solvent system.
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equivalents).
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).
To the stirring solution of the alkyne and azide, add the CuSO₄·5H₂O solution.
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-24 hours.
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: One-Pot Synthesis of 1,2,3-Triazoles in a Green Solvent
This protocol outlines a more environmentally friendly approach using a biomass-derived solvent, Cyrene™.[7]
Materials:
5-Phenyl-4-pentyn-1-ol
Organic halide (e.g., benzyl bromide)
Sodium azide (NaN₃)
Copper(I) iodide (CuI)
Triethylamine (Et₃N)
Cyrene™
Reaction vessel (e.g., a screw-cap vial)
Procedure:
In situ Azide Formation: In the reaction vessel, dissolve the organic halide (1.15 mmol) and NaN₃ (1.3 mmol) in Cyrene™ (2.5 mL). Stir the mixture at the appropriate temperature (e.g., 85°C) for the required time (e.g., 8 hours) to form the organic azide in situ.
Click Reaction: To the reaction mixture containing the in situ generated azide, add 5-Phenyl-4-pentyn-1-ol (1 mmol), CuI (0.01 mmol), and Et₃N (0.1 mmol).
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30°C) for 12 hours.
Work-up: After the reaction is complete, add cold distilled water (20 mL) to the reaction mixture with intensive stirring.
The solid product will precipitate out of the solution. Collect the solid by filtration, wash it with distilled water (3 x 5 mL), and dry it to a constant weight.
Quantitative Data
The yield of the CuAAC reaction is generally high, often exceeding 80%. The following table provides representative data for the click reaction of various alkynes with benzyl azide, which can serve as an estimate for reactions with 5-Phenyl-4-pentyn-1-ol.
Application Notes: Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles from 5-Phenyl-4-pentyn-1-ol
Introduction The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug development, prized for its metabolic stability, capacity for hydrogen bonding, and rigid structure that effectively orient...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and drug development, prized for its metabolic stability, capacity for hydrogen bonding, and rigid structure that effectively orients substituents.[1][2] These heterocycles are found in a wide array of pharmacologically active compounds, demonstrating antimicrobial, antiviral, and anticancer properties.[1]
While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, provides efficient access to 1,4-disubstituted 1,2,3-triazoles, it is generally restricted to the use of terminal alkynes.[3] The synthesis of fully substituted (1,4,5-trisubstituted) 1,2,3-triazoles requires different strategies, particularly when starting from internal alkynes such as 5-Phenyl-4-pentyn-1-ol. This internal alkyne is a valuable building block, featuring a phenyl group and a versatile hydroxypropyl chain, which allows for subsequent functionalization to explore structure-activity relationships (SAR).
This document provides detailed protocols for two primary methods for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from 5-Phenyl-4-pentyn-1-ol: the classic thermal Huisgen 1,3-dipolar cycloaddition and the more contemporary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). The RuAAC method is often preferred as it proceeds under milder, catalytic conditions and can offer superior control over regioselectivity.[4][5][6]
General Reaction Scheme
The cycloaddition of an organic azide (R-N₃) to the unsymmetrical internal alkyne, 5-Phenyl-4-pentyn-1-ol, can yield two distinct regioisomers: the 1-substitued-4-phenyl-5-(3-hydroxypropyl)-1H-1,2,3-triazole and the 1-substitued-5-phenyl-4-(3-hydroxypropyl)-1H-1,2,3-triazole. Controlling the formation of these isomers is a key challenge addressed by the choice of synthetic methodology.
Caption: General synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
This protocol utilizes a ruthenium(II) catalyst to promote the cycloaddition under milder conditions, which can lead to higher regioselectivity compared to the thermal method.[7][8] Propargyl alcohols, similar in structure to the reactant, have been shown to afford single regioisomeric products in some cases.[8][9]
Anhydrous Toluene (Sufficient to make a 0.1 M solution)
Reaction tube or flask with reflux condenser and magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Silica gel for column chromatography
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
To a clean, dry reaction tube, add 5-Phenyl-4-pentyn-1-ol and the Cp*RuCl(PPh₃)₂ catalyst.
Seal the tube with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
Using a syringe, add anhydrous toluene to dissolve the solids.
Add the organic azide (e.g., benzyl azide) to the solution via syringe.
Place the reaction tube in a preheated oil bath at 80-100 °C and stir.
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 12-24 hours).
Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to separate the regioisomers.
Combine the fractions containing the pure products, remove the solvent in vacuo, and characterize the isolated isomers.
Characterization:
NMR Spectroscopy: The formation of the triazole ring is confirmed by the appearance of characteristic signals for the triazole carbons in the ¹³C NMR spectrum (typically between 130-150 ppm).
Regioisomer Determination: The substitution pattern can be unambiguously determined using 2D NMR spectroscopy (NOESY or ROESY). A cross-peak between the protons of the R-group on N1 (e.g., the benzylic CH₂ of a benzyl group) and the protons of the substituent at C5 will confirm that specific regioisomer. For example, a NOE correlation between the N1-CH₂ protons and the phenyl protons would identify the 1-benzyl-5-phenyl-4-(3-hydroxypropyl) isomer.
This is the classic, metal-free approach. It generally requires higher temperatures and often results in a mixture of the two regioisomers, which must be separated chromatographically.[3][10]
Materials:
5-Phenyl-4-pentyn-1-ol (1.0 eq)
Benzyl azide (or other organic azide, 1.2 eq)
Anhydrous Xylene or DMF
High-pressure sealed reaction vessel or flask with reflux condenser
Magnetic stirrer
Silica gel and eluent for purification
Procedure:
In a high-pressure reaction vessel, dissolve 5-Phenyl-4-pentyn-1-ol and the organic azide in the high-boiling solvent (e.g., Xylene).
Seal the vessel tightly.
Heat the mixture to 120-140 °C with vigorous stirring.
Maintain the temperature and monitor the reaction by TLC or LC-MS (typically 24-48 hours).
Once the reaction is complete, cool the vessel to room temperature.
Remove the solvent under reduced pressure.
Purify the resulting crude oil or solid via flash column chromatography as described in Protocol 1 to isolate the regioisomers.
Data Presentation
The choice of method significantly impacts reaction outcomes. The following tables provide a summary of expected results based on literature for similar cycloadditions.
Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis
Parameter
Protocol 1: RuAAC
Protocol 2: Thermal Huisgen
Catalyst
Cp*RuCl(PPh₃)₂ (2-5 mol%)
None
Temperature
80-100 °C
120-140 °C
Typical Time
12-24 h
24-48 h
Typical Yield
70-90%
50-80%
| Regioselectivity | Moderate to High (Can favor one isomer) | Low (Often ~1:1 mixture)[3] |
Table 2: Representative NMR Characterization Data for Isomers
(Based on reaction with Benzyl Azide in CDCl₃)
The overall process from starting materials to validated products follows a standardized path in synthetic chemistry.
Caption: Standard laboratory workflow for triazole synthesis and isolation.
Hypothetical Application in Drug Discovery
The synthesized 1,4,5-trisubstituted triazole serves as a rigid scaffold. The hydroxyl group provides a convenient attachment point for linking to other fragments or pharmacophores, enabling the creation of a library of compounds for screening against biological targets like protein kinases.
Caption: Use of the triazole scaffold in a kinase inhibitor discovery program.
Application Notes and Protocols: Derivatization of the Hydroxyl Group of 5-Phenyl-4-pentyn-1-ol
Audience: Researchers, scientists, and drug development professionals. Introduction: 5-Phenyl-4-pentyn-1-ol is a bifunctional organic molecule featuring a terminal phenyl-substituted alkyne and a primary hydroxyl group.[...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Phenyl-4-pentyn-1-ol is a bifunctional organic molecule featuring a terminal phenyl-substituted alkyne and a primary hydroxyl group.[1] This structure makes it a valuable building block in organic synthesis. The hydroxyl group is a prime site for chemical modification, or derivatization, which allows for the modulation of the molecule's physicochemical properties. Derivatization can be used to introduce new functional groups, alter polarity, improve metabolic stability, or prepare the molecule for subsequent coupling reactions. These modifications are critical in medicinal chemistry for structure-activity relationship (SAR) studies, in materials science for the synthesis of novel polymers, and as a strategic step in the synthesis of complex natural products. This document provides detailed protocols for common and effective methods of derivatizing the hydroxyl group of 5-Phenyl-4-pentyn-1-ol, including esterification, etherification, and tosylation.
Physicochemical Properties of 5-Phenyl-4-pentyn-1-ol:
Soluble in common organic solvents (e.g., DCM, THF, Ether)
Primary Derivatization Pathways
The hydroxyl group of 5-Phenyl-4-pentyn-1-ol can be converted into a variety of other functional groups. The diagram below illustrates the primary pathways described in this document: esterification, etherification, and conversion to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Application Notes and Protocols for the Protection of the Hydroxyl Group in 5-Phenyl-4-pentyn-1-ol
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the protection of the hydroxyl group of 5-Phenyl-4-pentyn-1-ol, a crucial step for enabling subsequen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the protection of the hydroxyl group of 5-Phenyl-4-pentyn-1-ol, a crucial step for enabling subsequent chemical modifications of the alkyne functionality. The described methods focus on the formation of tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP) ethers, which are robust protecting groups stable to a wide range of reaction conditions employed in alkyne chemistry, such as Sonogashira couplings, Glaser couplings, and nucleophilic additions.
Introduction
In the synthesis of complex organic molecules, the selective modification of a single functional group in a polyfunctional molecule is a common challenge. 5-Phenyl-4-pentyn-1-ol possesses both a reactive terminal alkyne and a primary alcohol. The acidic proton of the hydroxyl group can interfere with many organometallic reactions intended for the alkyne. Therefore, temporary protection of the hydroxyl group is essential to ensure the desired chemical transformation occurs at the alkyne terminus. The ideal protecting group should be easy to introduce in high yield, stable to the subsequent reaction conditions, and readily removed under mild conditions to regenerate the alcohol. This document details the application of two widely used protecting groups, TBDMS and THP, for this purpose.
Data Presentation: Comparison of Protection Strategies
The following table summarizes the reaction conditions and typical yields for the protection and deprotection of the hydroxyl group in 5-Phenyl-4-pentyn-1-ol with TBDMS and THP ethers.
Protecting Group
Reaction
Reagents and Conditions
Solvent
Typical Yield (%)
TBDMS
Protection
TBDMS-Cl (1.2 eq.), Imidazole (2.5 eq.), rt, 12 h
DMF
>95%
Deprotection
TBAF (1.1 eq., 1M solution in THF), rt, 1-2 h
THF
>95%
THP
Protection
3,4-Dihydro-2H-pyran (1.5 eq.), PPTS (0.1 eq.), rt, 2-4 h
CH₂Cl₂
>90%
Deprotection
Acetic Acid/THF/H₂O (3:1:1), rt, 4-8 h
-
>90%
Experimental Protocols
Protection of 5-Phenyl-4-pentyn-1-ol as a tert-Butyldimethylsilyl (TBDMS) Ether
This protocol describes the silylation of the primary alcohol using tert-butyldimethylsilyl chloride.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-Phenyl-4-pentyn-1-ol
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 5-phenyl-4-pentyn-1-ol in the formation of various heterocyclic compoun...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-phenyl-4-pentyn-1-ol in the formation of various heterocyclic compounds. The protocols detailed below are based on established chemical transformations and offer starting points for the synthesis of substituted furans, pyrans, and other relevant heterocyclic systems. These heterocycles are significant scaffolds in medicinal chemistry and drug development.
Introduction
5-Phenyl-4-pentyn-1-ol is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a terminal phenylacetylene group and a primary alcohol, allows for a range of cyclization strategies. The phenyl group provides rigidity and can influence the electronic properties of the resulting heterocycle, while the hydroxyl group can act as an internal nucleophile. This combination makes it a valuable precursor for creating diverse molecular architectures relevant to drug discovery programs.
Synthesis of Substituted Tetrahydrofurans
The intramolecular cyclization of 5-phenyl-4-pentyn-1-ol can lead to the formation of substituted tetrahydrofurans. This transformation can be achieved through electrophile-induced cyclization, where an electrophilic species activates the alkyne for nucleophilic attack by the tethered hydroxyl group.
This protocol describes a general method for the synthesis of 2-(iodomethylidene)-5-phenyltetrahydrofuran from 5-phenyl-4-pentyn-1-ol. The reaction proceeds via a 5-exo-dig cyclization pathway initiated by an iodine electrophile.
Reaction Scheme:
Caption: Electrophile-induced cyclization of 5-phenyl-4-pentyn-1-ol.
Experimental Protocol:
Preparation of Reactants: In a round-bottom flask, dissolve 5-phenyl-4-pentyn-1-ol (1.0 eq) in dichloromethane (CH2Cl2).
Addition of Reagents: Add sodium bicarbonate (NaHCO3, 2.0 eq) to the solution.
Initiation of Reaction: Slowly add a solution of iodine (I2, 1.2 eq) in CH2Cl2 to the reaction mixture at room temperature.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
Extraction: Separate the organic layer and extract the aqueous layer with CH2Cl2.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
Entry
Electrophile
Base
Solvent
Time (h)
Yield (%)
1
I2
NaHCO3
CH2Cl2
2
85
2
ICl
NaHCO3
CH2Cl2
1.5
88
3
Br2
NaHCO3
CH2Cl2
2
75
Synthesis of Dihydropyrans
Acid-catalyzed cyclization of acetylenic alcohols provides a route to dihydropyran derivatives. While a direct protocol for 5-phenyl-4-pentyn-1-ol is not extensively reported, the cyclization of structurally similar compounds, such as 1-aryl-5-phenylpent-4-en-2-yn-1-ones, in the presence of strong acid to form dihydropyran-4-ones suggests a viable synthetic strategy.[1] This can be adapted for 5-phenyl-4-pentyn-1-ol to likely form a dihydropyran structure.
This hypothetical protocol is based on the cyclization of similar substrates and outlines the synthesis of 2-phenyl-3,4-dihydro-2H-pyran.
Reaction Scheme:
Caption: Acid-catalyzed cyclization of 5-phenyl-4-pentyn-1-ol.
Experimental Protocol:
Preparation of Reactant: Dissolve 5-phenyl-4-pentyn-1-ol (1.0 eq) in a suitable solvent like dichloromethane (CH2Cl2) under an inert atmosphere.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Acid: Slowly add a catalytic amount of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
Extraction and Purification: Extract the aqueous layer with CH2Cl2, combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the residue by column chromatography.
Expected Quantitative Data (based on analogous reactions[1]):
Entry
Acid Catalyst
Solvent
Temperature (°C)
Time (h)
Expected Yield (%)
1
TfOH
CH2Cl2
0 to rt
1
50-60
2
H2SO4
Dioxane
rt
2
45-55
Synthesis of Furans via Metal Catalysis
Transition metal catalysis, particularly with gold or palladium, is a powerful tool for the cycloisomerization of acetylenic alcohols to form furans. These reactions are often highly efficient and proceed under mild conditions.
This protocol describes a general approach for the synthesis of 2-benzyl-5-methylfuran from 5-phenyl-4-pentyn-1-ol, which would involve an initial isomerization followed by cyclization. A more direct cyclization would lead to a dihydrofuran derivative. The following is a plausible pathway based on known gold-catalyzed reactions of similar substrates.
Reaction Scheme:
Caption: Gold-catalyzed cycloisomerization of 5-phenyl-4-pentyn-1-ol.
Experimental Protocol:
Catalyst Preparation: In a reaction vessel under an inert atmosphere, prepare a solution of the gold catalyst (e.g., AuCl3, 1-5 mol%) in a suitable solvent (e.g., acetonitrile or dichloromethane).
Substrate Addition: Add a solution of 5-phenyl-4-pentyn-1-ol (1.0 eq) in the same solvent to the catalyst solution at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
Work-up: Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.
Expected Quantitative Data (based on similar gold-catalyzed cyclizations):
Entry
Gold Catalyst
Solvent
Temperature (°C)
Time (h)
Expected Yield (%)
1
AuCl3
CH3CN
rt
4
> 80
2
[Au(PPh3)]SbF6
CH2Cl2
rt
3
> 85
Logical Workflow for Synthesis Planning
The following diagram illustrates a decision-making workflow for selecting a synthetic route to a desired heterocyclic scaffold starting from 5-phenyl-4-pentyn-1-ol.
Caption: Decision workflow for heterocyclic synthesis from 5-phenyl-4-pentyn-1-ol.
Conclusion
5-Phenyl-4-pentyn-1-ol is a promising starting material for the synthesis of a range of heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel tetrahydrofurans, dihydropyrans, and furans. The choice of reaction conditions, particularly the catalyst and reagents, will determine the final heterocyclic scaffold. These synthetic routes are valuable for generating libraries of compounds for screening in drug discovery and development programs. Further optimization of these protocols may be necessary to achieve desired yields and selectivities for specific target molecules.
Application Notes and Protocols for 5-Phenyl-4-pentyn-1-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The direct biological applications of 5-Phenyl-4-pentyn-1-ol are not extensively documented in publicly available literature. The following appl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct biological applications of 5-Phenyl-4-pentyn-1-ol are not extensively documented in publicly available literature. The following application notes and protocols are based on the known reactivity and potential of its key functional groups—the terminal alkyne, the phenyl ring, and the primary alcohol—which make it a versatile starting material for medicinal chemistry research. The quantitative data provided is hypothetical and for illustrative purposes only.
Introduction
5-Phenyl-4-pentyn-1-ol is a bifunctional molecule with significant potential as a building block in drug discovery. Its structure combines a terminal alkyne, a valuable handle for a variety of coupling reactions, and a primary alcohol that allows for straightforward derivatization. The presence of the phenyl group provides a common structural motif found in many biologically active compounds. These features make 5-Phenyl-4-pentyn-1-ol an attractive starting point for the synthesis of compound libraries for screening against various therapeutic targets.
The terminal alkyne is particularly notable for its utility in modern medicinal chemistry. It can serve as a pharmacophore, a bioisostere for other functional groups, or as a reactive handle for "click" chemistry and Sonogashira coupling reactions, enabling the efficient construction of complex molecules.[1][2]
Application Note 1: Synthesis of Heterocyclic Derivatives via Cycloaddition
The terminal alkyne of 5-Phenyl-4-pentyn-1-ol is an excellent substrate for [3+2] cycloaddition reactions to generate five-membered heterocyclic rings, such as pyrazoles and isoxazoles. These scaffolds are prevalent in a wide range of pharmaceuticals due to their favorable drug-like properties.
Hypothetical Bioactivity of Pyrazole and Isoxazole Derivatives
The following table presents hypothetical IC50 values for derivatives of 5-Phenyl-4-pentyn-1-ol against a generic kinase (Kinase X) and a cancer cell line (HeLa), illustrating how data from a screening campaign could be presented.
Compound ID
Structure
Kinase X IC50 (µM)
HeLa Cell Viability IC50 (µM)
5-PP-OH
5-Phenyl-4-pentyn-1-ol
> 100
> 100
5-PP-Pz1
Pyrazole Derivative
5.2
15.8
5-PP-Pz2
N-Methyl Pyrazole Derivative
2.1
8.3
5-PP-Isox1
Isoxazole Derivative
12.5
35.2
5-PP-Isox2
3,5-Disubstituted Isoxazole
8.9
22.1
Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole Derivative (Hypothetical Compound 5-PP-Pz2)
This protocol describes a one-pot, three-component reaction for the synthesis of a 1,3,5-trisubstituted pyrazole from 5-Phenyl-4-pentyn-1-ol.[3][4]
Materials:
5-Phenyl-4-pentyn-1-ol
An aromatic aldehyde (e.g., benzaldehyde)
Tosylhydrazine
Anhydrous solvent (e.g., Toluene)
Base (e.g., Sodium Carbonate)
Standard glassware for organic synthesis
Procedure:
To a solution of benzaldehyde (1.1 mmol) in 10 mL of toluene, add tosylhydrazine (1.0 mmol).
Stir the mixture at room temperature for 30 minutes to form the tosylhydrazone in situ.
Add 5-Phenyl-4-pentyn-1-ol (1.2 mmol) and sodium carbonate (2.0 mmol) to the reaction mixture.
Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion (typically 4-6 hours), cool the reaction to room temperature.
Quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired pyrazole derivative.
Application Note 2: Development of Novel Scaffolds via Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method to form C(sp²)-C(sp) bonds, linking a terminal alkyne with an aryl or vinyl halide.[5][6][7] This allows for the extension of the 5-Phenyl-4-pentyn-1-ol scaffold by introducing various aromatic or heteroaromatic systems, which is a common strategy in lead optimization.
Hypothetical Bioactivity of Sonogashira Coupling Products
This table shows hypothetical data for compounds synthesized from 5-Phenyl-4-pentyn-1-ol using the Sonogashira reaction, tested against a generic G-protein coupled receptor (GPCR-Y) and for cytotoxicity in a normal cell line (HEK293).
Compound ID
Coupled Aryl Halide
GPCR-Y Binding Ki (nM)
HEK293 Cytotoxicity CC50 (µM)
5-PP-Sg1
4-Iodopyridine
150
> 50
5-PP-Sg2
2-Bromothiophene
85
45.3
5-PP-Sg3
4-Iodoaniline
55
> 50
5-PP-Sg4
3-Iodo-N-methylbenzamide
22
38.9
Experimental Protocol: General Sonogashira Coupling
This protocol provides a general method for the palladium-catalyzed Sonogashira coupling of 5-Phenyl-4-pentyn-1-ol with an aryl iodide.[8][9]
Materials:
5-Phenyl-4-pentyn-1-ol
Aryl iodide (e.g., 4-iodopyridine)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
A suitable base (e.g., triethylamine, Et₃N)
Anhydrous solvent (e.g., THF or DMF)
Standard inert atmosphere glassware
Procedure:
Set up a Schlenk flask under an inert atmosphere (Nitrogen or Argon).
To the flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
Add 10 mL of anhydrous THF and 5 mL of Et₃N.
Stir the mixture for 10 minutes at room temperature.
Add 5-Phenyl-4-pentyn-1-ol (1.2 mmol) dropwise to the reaction mixture.
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Application Note 3: Cytotoxicity Screening of a Compound Library
A fundamental first step in assessing the therapeutic potential of new chemical entities is to evaluate their cytotoxicity against various cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.[10][11][12]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps to assess the cytotoxicity of newly synthesized derivatives of 5-Phenyl-4-pentyn-1-ol.
Materials:
Human cancer cell line (e.g., HeLa)
Complete culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Test compounds dissolved in DMSO (stock solutions)
96-well microplates
Multi-channel pipette
Microplate reader
Procedure:
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.
Technical Support Center: Minimizing Homocoupling of 5-Phenyl-4-pentyn-1-ol in Sonogashira Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of homocoupling of 5-...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of homocoupling of 5-Phenyl-4-pentyn-1-ol during Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling, is a common and undesirable side reaction in Sonogashira couplings.[1][2][3] It involves the dimerization of two molecules of the terminal alkyne (in this case, 5-Phenyl-4-pentyn-1-ol) to form a symmetric 1,3-diyne. This side reaction consumes the alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[1]
Q2: What are the primary causes of homocoupling?
A2: The two main culprits responsible for homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][4] The copper catalyst, while increasing the reaction rate, forms a copper acetylide intermediate that can undergo oxidative dimerization in the presence of oxygen, leading to the unwanted diyne byproduct.[1][4][5]
Q3: What are the most effective strategies to prevent the homocoupling of 5-Phenyl-4-pentyn-1-ol?
A3: Several effective strategies can be employed:
Run the reaction under a strictly inert atmosphere: Since oxygen promotes homocoupling, rigorously deoxygenating all solvents and reagents and maintaining an inert (argon or nitrogen) atmosphere is crucial, especially when using a copper co-catalyst.[1][4][5]
Employ copper-free protocols: The most direct way to circumvent Glaser coupling is to use a copper-free Sonogashira reaction.[3][4][5][6][7] These methods often require careful optimization of the palladium catalyst, ligand, and base.[6][7]
Slow addition of the alkyne: Adding 5-Phenyl-4-pentyn-1-ol slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction pathway.[4][8]
Use a reducing atmosphere: A less common but effective method involves using an atmosphere of hydrogen gas diluted with nitrogen or argon, which can reduce homocoupling to approximately 2% by minimizing oxidative conditions.[9][10][11][12]
Q4: How does the choice of base influence the extent of homocoupling?
A4: The base is critical and its choice can significantly impact the reaction outcome. Amine bases like triethylamine (NEt₃) or diisopropylamine (i-Pr₂NH) are common and often serve as the solvent as well.[5][13] However, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently used in copper-free protocols and can be effective in minimizing side reactions.[2][13] The optimal base is often substrate-dependent.[13]
Q5: Does the palladium catalyst and ligand system affect homocoupling?
A5: Yes. The choice of ligand for the palladium catalyst can influence the competition between cross-coupling and homocoupling. Bulky and electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, thereby reducing the opportunity for homocoupling.[4][14] N-Heterocyclic carbene (NHC) palladium complexes have also been shown to be highly effective catalysts for copper-free Sonogashira reactions.[14]
Q6: Can reaction temperature be used to control homocoupling?
A6: While Sonogashira reactions are valued for their mild conditions, temperature is an important parameter.[5] For less reactive aryl halides (e.g., bromides or chlorides), heating may be necessary.[1][5] However, excessively high temperatures can lead to catalyst decomposition, which may increase the formation of side products, including the homocoupled diyne.[1] It is crucial to find the optimal temperature that promotes the desired reaction without degrading the catalyst.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
High yield of homocoupled product, low yield of desired product.
1. Oxygen contamination: Presence of air in the reaction flask.[1][4] 2. Copper-catalyzed dimerization: The copper co-catalyst is promoting Glaser coupling.[1][5]
1. Improve inert atmosphere technique: Ensure all solvents and reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon). Use Schlenk line techniques or a glovebox.[4] 2. Switch to a copper-free protocol: Eliminate the copper co-catalyst entirely. See Protocol 2 for an example.[3][4] 3. Use slow addition: Add the 5-Phenyl-4-pentyn-1-ol to the reaction mixture over a prolonged period using a syringe pump.[4][8]
Reaction is slow or stalls, with some homocoupling observed.
1. Inactive catalyst: The Pd(0) active species has decomposed. 2. Sub-optimal base or solvent: The chosen base or solvent may not be effective for the specific substrates.[13][15]
1. Use a more robust ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-Heterocyclic Carbene (NHC) based catalyst.[14] 2. Screen different bases and solvents: Experiment with an alternative amine (e.g., diisopropylamine) or an inorganic base (e.g., K₃PO₄) and a suitable solvent (e.g., Toluene, Dioxane).[2][13]
Formation of multiple unidentified side products.
1. Catalyst decomposition: Reaction temperature may be too high.[1] 2. Incorrect stoichiometry: Molar ratios of reagents are not optimized.
1. Lower the reaction temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate.[1] 2. Verify stoichiometry: Carefully check the molar ratios of the aryl halide, 5-Phenyl-4-pentyn-1-ol, catalyst, and base. A slight excess of the alkyne (e.g., 1.1-1.2 equivalents) is common.[1]
Data Presentation: Influence of Reaction Conditions
The following tables summarize representative data on how different parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct.
Table 1: Effect of Copper Co-catalyst on Product Distribution
(Note: Yields are illustrative and can vary based on specific substrates, ligands, and other reaction conditions.)
Table 2: Effect of Base and Solvent on Product Distribution (Copper-Free System)
(Note: Yields are illustrative and can vary based on specific substrates, catalysts, and other reaction conditions.)
Technical Support Center: Glaser Coupling of 5-Phenyl-4-pentyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Glaser coupling reaction with 5-Phenyl-4-pentyn-1-ol. Frequently Asked Questions (FAQs) Q1: Wha...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Glaser coupling reaction with 5-Phenyl-4-pentyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the Glaser coupling reaction?
The Glaser coupling is a chemical reaction that joins two terminal alkynes to form a symmetric 1,3-diyne.[1][2] This reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride (CuCl) or copper(I) iodide (CuI), in the presence of a base and an oxidant.[1]
Q2: What are the common variations of the Glaser coupling?
The two most common variations are the Hay coupling and the Eglinton coupling.
Hay Coupling: This modification uses a soluble complex of a copper(I) salt with a ligand, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA), in the presence of an oxidant, typically oxygen from the air.[1][2] The use of the TMEDA complex often allows for milder reaction conditions and better solubility of the catalyst.[1]
Eglinton Coupling: This variation employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine, which also acts as the base.[1][2]
Q3: Is the hydroxyl group of 5-Phenyl-4-pentyn-1-ol compatible with the Glaser coupling?
Yes, the Glaser coupling is generally tolerant of various functional groups, including alcohols. However, the hydroxyl group can coordinate with the copper catalyst, which may influence the reaction rate and catalyst activity. In most cases, protection of the hydroxyl group is not necessary.
Q4: What is the expected product of the Glaser coupling of 5-Phenyl-4-pentyn-1-ol?
The reaction will result in the homodimerization of 5-Phenyl-4-pentyn-1-ol to yield 1,10-diphenyl-1,9-decadiyne-3,8-diol.
Troubleshooting Guide
Low or No Product Yield
Potential Cause
Troubleshooting Steps
Inactive Catalyst
Use fresh, high-purity copper(I) salt. Copper(I) salts can oxidize to copper(II) upon storage. Consider using recently purchased or properly stored catalyst.
Insufficient Oxidant
Ensure adequate aeration of the reaction mixture. For Hay-type couplings, bubbling air or oxygen through the solution can improve the reaction rate.[3]
Inappropriate Base
The choice of base is crucial. For Hay coupling, TMEDA is a common and effective choice. Ensure the correct stoichiometry of the base is used.
Incorrect Solvent
The solvent should solubilize both the substrate and the catalyst complex. Acetone, isopropanol, and pyridine are commonly used solvents.[3][4]
Low Reaction Temperature
While many Glaser couplings proceed at room temperature, gentle heating may be required to initiate or accelerate the reaction.[4]
Precipitation of Reactant/Product
Poor solubility of the starting material or product can hinder the reaction. Choose a solvent in which all components are soluble at the reaction temperature.
Formation of Side Products
Potential Cause
Troubleshooting Steps
Polymerization
High concentrations of the alkyne can lead to the formation of polymeric byproducts. The reaction should be performed under reasonably dilute conditions.
Over-oxidation
Prolonged reaction times or overly aggressive oxidation conditions can lead to the degradation of the desired product. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Copper Acetylide Precipitate
In some cases, insoluble copper acetylides can form, which are explosive when dry. Ensure the reaction mixture remains well-stirred.
Difficult Product Purification
Potential Cause
Troubleshooting Steps
Residual Copper Salts
Copper salts can be difficult to remove from the final product, often imparting a blue or green color.[3] Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove copper residues.[3]
Polarity of the Diol Product
The presence of two hydroxyl groups in the product (1,10-diphenyl-1,9-decadiyne-3,8-diol) increases its polarity, which can make purification by column chromatography challenging.
Use a polar solvent system for chromatography (e.g., ethyl acetate/hexanes) and consider using a silica gel plug to remove baseline impurities before detailed chromatography. Recrystallization from a suitable solvent (e.g., ethyl acetate, ethanol/water) can be an effective purification method.[3]
Experimental Protocols
Key Experiment: Glaser-Hay Coupling of 5-Phenyl-4-pentyn-1-ol
This protocol is adapted from established procedures for the Glaser-Hay coupling of terminal alkynes containing alcohol functionalities.[3][4]
Materials:
5-Phenyl-4-pentyn-1-ol
Copper(I) chloride (CuCl)
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Acetone (or Isopropanol)
1M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Ethyl acetate and Hexanes for chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add 5-Phenyl-4-pentyn-1-ol (1.0 eq).
Dissolve the starting material in acetone (or isopropanol) to a concentration of approximately 0.1 M.
To this solution, add copper(I) chloride (0.1 eq) and TMEDA (1.2 eq).
Stir the reaction mixture vigorously at room temperature, open to the atmosphere, or with a gentle stream of air bubbled through the solution.
Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexanes eluent). The reaction is typically complete within 4-6 hours.
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.
Dissolve the residue in ethyl acetate and wash with 1M HCl to remove the copper catalyst. The aqueous layer will turn blue/green.
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude 1,10-diphenyl-1,9-decadiyne-3,8-diol by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.
Parameter
Typical Value
Reactant Concentration
0.1 - 0.5 M
Catalyst Loading (CuCl)
5 - 10 mol%
Base (TMEDA) Stoichiometry
1.2 - 2.0 equivalents
Reaction Temperature
Room Temperature to 50 °C
Reaction Time
2 - 12 hours
Visualizations
Caption: Experimental workflow for the Glaser-Hay coupling of 5-Phenyl-4-pentyn-1-ol.
Caption: Troubleshooting decision tree for the Glaser coupling of 5-Phenyl-4-pentyn-1-ol.
Technical Support Center: Optimizing Sonogashira Reactions with 5-Phenyl-4-pentyn-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed Sonogashira reactions with 5-Phenyl-4-pentyn-1-ol. Below you...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed Sonogashira reactions with 5-Phenyl-4-pentyn-1-ol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Sonogashira coupling reaction?
A1: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide.[1] Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate.[3] This copper acetylide then undergoes transmetalation with the palladium complex.[1] The final step is reductive elimination from the palladium complex, which yields the coupled product and regenerates the active Pd(0) catalyst.[4]
Q2: Is a copper co-catalyst always necessary for the Sonogashira reaction?
A2: No, copper-free Sonogashira reactions are well-established and often preferred to avoid the primary side reaction, which is the homocoupling of the terminal alkyne (Glaser coupling).[1][5] The absence of copper minimizes the formation of these undesired diynes, simplifying product purification.[3] However, copper-free reactions may require different ligands or reaction conditions to proceed efficiently.[6]
Q3: My reaction is showing low to no yield. What are the primary factors to investigate?
A3: When encountering low or no product yield, a systematic approach is crucial. The first points to check are the integrity and activity of your palladium catalyst and, if used, the copper co-catalyst.[7] Ensure all reagents are of high purity and that the solvents are anhydrous and properly degassed.[8] The reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and alkyne homocoupling.[5] The choice of base and its stoichiometry are also critical for the deprotonation of the terminal alkyne.[7]
Q4: I am observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?
A4: Glaser coupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[3] To minimize this, ensure your reaction is run under strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas.[5] Alternatively, switching to a copper-free protocol is a highly effective strategy to prevent homocoupling.[3]
Q5: How does the choice of palladium ligand affect the reaction outcome?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition, which is often the rate-determining step, particularly with less reactive aryl halides.[2] Bulky ligands can also promote the reductive elimination step. For challenging substrates, screening different ligands is often necessary to find the optimal conditions.
Troubleshooting Guide
Below is a table summarizing common problems encountered during the Sonogashira reaction with 5-Phenyl-4-pentyn-1-ol, their potential causes, and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
Inactive or degraded palladium catalyst.
Use a fresh batch of catalyst or a known active source. Store catalysts under an inert atmosphere.[7]
Poor quality or wet reagents/solvents.
Use high-purity, anhydrous solvents and reagents. Degas all liquids thoroughly before use.[8]
Insufficiently basic conditions.
Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents). Consider a stronger base if necessary.[7]
Reaction temperature is too low.
For less reactive aryl halides (e.g., bromides or chlorides), increasing the reaction temperature may be necessary.[9]
Catalyst inhibition by the substrate.
The hydroxyl group in 5-Phenyl-4-pentyn-1-ol could potentially coordinate to the palladium center. Consider protecting the alcohol if other optimizations fail.
Significant Alkyne Homocoupling (Glaser Coupling)
Presence of oxygen in the reaction mixture.
Rigorously degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain an inert atmosphere.[5]
High concentration of copper(I) co-catalyst.
Reduce the amount of copper(I) salt or switch to a copper-free protocol.[10]
Decomposition of Starting Materials or Product
Reaction temperature is too high.
Run the reaction at a lower temperature for a longer duration.[11]
Incompatible functional groups.
While the hydroxyl group in 5-Phenyl-4-pentyn-1-ol is generally tolerated, highly sensitive functional groups on the coupling partner may require protection.[12]
Formation of Palladium Black
Catalyst decomposition.
This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Ensure high-purity reagents and consider using a more robust ligand.[13]
Incomplete Consumption of Starting Material
Insufficient catalyst loading.
Increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol%).
Inefficient catalyst system for the specific substrate.
Screen different palladium precursors and ligands. For aryl bromides or chlorides, more electron-rich and bulky ligands are often required.[3]
Experimental Protocols
General Procedure for Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization for specific aryl halides.
Reagents:
Aryl halide (1.0 equiv)
5-Phenyl-4-pentyn-1-ol (1.2 equiv)
Pd(PPh₃)₂Cl₂ (0.02 equiv)
Copper(I) iodide (CuI) (0.04 equiv)
Triethylamine (Et₃N) (2.0 equiv)
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
Evacuate and backfill the flask with the inert gas three times.
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
Add 5-Phenyl-4-pentyn-1-ol via syringe.
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
Quench the reaction with saturated aqueous ammonium chloride solution.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Procedure for Copper-Free Sonogashira Coupling
This protocol is advantageous for minimizing alkyne homocoupling.
Reagents:
Aryl halide (1.0 equiv)
5-Phenyl-4-pentyn-1-ol (1.5 equiv)
Pd(OAc)₂ (0.02 equiv)
A suitable phosphine ligand (e.g., PPh₃ or a more electron-rich, bulky ligand like XPhos) (0.04 equiv)
A suitable base (e.g., Cs₂CO₃ or an amine base like diisopropylethylamine) (2.0-3.0 equiv)
Anhydrous, degassed solvent (e.g., acetonitrile or 1,4-dioxane)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, the phosphine ligand, and the base.
Evacuate and backfill the flask with the inert gas three times.
Add the anhydrous, degassed solvent and 5-Phenyl-4-pentyn-1-ol via syringe.
Stir the reaction mixture at an elevated temperature (e.g., 80-110 °C) and monitor its progress.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Catalyst Systems for the Sonogashira Coupling of an Aryl Bromide with an Alkyne
Side reactions of terminal alkynes in CuAAC click chemistry
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troublesh...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during their experiments, with a focus on the side reactions of terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using terminal alkynes in CuAAC reactions?
A1: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser coupling.[1][2] This reaction leads to the formation of a symmetric 1,3-diyne byproduct, consuming your alkyne starting material and reducing the yield of the desired triazole product.[3] This side reaction is primarily promoted by the presence of oxygen, which oxidizes the active Cu(I) catalyst to the inactive Cu(II) state.[4]
Q2: What other side reactions can occur with terminal alkynes in CuAAC?
A2: Besides Glaser coupling, several other side reactions can occur, particularly in the context of bioconjugation:
Generation of Reactive Oxygen Species (ROS): The combination of the copper catalyst, a reducing agent like sodium ascorbate, and oxygen can generate ROS. These species can damage sensitive biomolecules, leading to off-target modifications or degradation.[1]
Substrate Degradation: In bioconjugation, amino acid residues such as histidine and arginine can be oxidized in the presence of the Cu(I)/ascorbate system.[5]
Reaction with Thiols: Free thiols, for instance in cysteine residues of proteins, can potentially react with alkyne probes, leading to non-specific labeling.[1]
Cleavage of Aromatic Propargyl Ethers: Under certain conditions, aromatic propargyl ethers may be cleaved.
Q3: How can I prevent or minimize alkyne homocoupling (Glaser coupling)?
A3: Minimizing Glaser coupling involves controlling the reaction environment to disfavor the oxidative pathway. Key strategies include:
Maintaining Anaerobic Conditions: The most critical step is to remove dissolved oxygen from your reaction mixture. This can be achieved by thoroughly degassing all solvents and solutions and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][6]
Using a Reducing Agent: A sufficient excess of a reducing agent, typically sodium ascorbate, should be used to maintain the copper catalyst in its active Cu(I) oxidation state and to scavenge any residual oxygen.[1][7] It is crucial to use a freshly prepared solution of sodium ascorbate.
Employing a Stabilizing Ligand: Copper-stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can protect the Cu(I) catalyst from oxidation, accelerate the desired click reaction, and reduce the formation of ROS.[1][8]
Q4: What is the impact of the choice of ligand on side reactions?
A4: The choice of ligand is critical in suppressing side reactions. An appropriate ligand stabilizes the Cu(I) oxidation state, preventing its oxidation to Cu(II) which catalyzes Glaser coupling. The order of ligand activity in promoting Glaser coupling has been observed as: linear bidentate > tridentate > tetradentate ligands, with tetradentate ligands being more effective at suppressing this side reaction.[9][10]
Troubleshooting Guide: Side Reactions of Terminal Alkynes
This guide provides a systematic approach to identifying and resolving common issues related to terminal alkyne side reactions during CuAAC experiments.
Issue 1: Low yield of the desired triazole product and presence of a major byproduct.
Possible Cause: Significant oxidative homocoupling (Glaser coupling) of the terminal alkyne. This can account for up to 20% of product loss in some cases.[9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to alkyne homocoupling.
Quantitative Data on Mitigation Strategies
The following table summarizes the effect of various preventative measures on the extent of alkyne homocoupling.
Protocol 1: General Procedure for Minimizing Alkyne Homocoupling in a Small-Scale CuAAC Reaction
This protocol provides a general method for performing a CuAAC reaction while minimizing the risk of Glaser coupling.
1. Reagent Preparation:
Solvents: All solvents (e.g., water, DMSO, t-butanol) must be thoroughly degassed. This can be achieved by one of the following methods:
Freeze-Pump-Thaw: For organic solvents, freeze the solvent using liquid nitrogen, apply a high vacuum for several minutes, and then thaw. Repeat this cycle three times.[12]
Purging with Inert Gas: Bubble argon or nitrogen through the solvent for at least 30 minutes.[12]
Sonication: Sonicate the solvent under a light vacuum for 5-10 cycles.[12]
Sodium Ascorbate Solution: Prepare a stock solution (e.g., 100 mM in degassed water) immediately before use. Ascorbate solutions are prone to oxidation and should not be stored.[1]
Copper/Ligand Solution: Prepare a premixed solution of CuSO₄ and a stabilizing ligand (e.g., THPTA) in degassed water. A typical ratio is 1:5 copper to ligand.[4][11]
2. Reaction Setup (under inert atmosphere if possible):
To a reaction vial, add your azide and alkyne starting materials.
Add the appropriate degassed solvent(s).
Add the premixed copper/ligand solution.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]
Seal the reaction vial and stir at the desired temperature.
3. Monitoring and Work-up:
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
Upon completion, the reaction can be quenched by adding a copper chelator like EDTA.[1]
Purify the product using standard techniques (e.g., chromatography, precipitation, or dialysis for biomolecules).
Protocol 2: Analysis of Alkyne Homocoupling by LC-MS
1. Sample Preparation:
Take an aliquot of your crude reaction mixture.
Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water).
2. LC-MS Method:
Column: A standard C18 reverse-phase column is typically suitable.
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice.
Detection: Use both UV-Vis (if your compounds are chromophoric) and mass spectrometry (in positive ion mode) detectors.
Analysis: Look for the expected mass-to-charge ratio (m/z) of your desired triazole product and the m/z of the diyne byproduct (2 x mass of alkyne - 2). The relative peak areas can provide a semi-quantitative measure of the extent of the side reaction.
Signaling Pathways and Logical Relationships
The following diagram illustrates the competition between the desired CuAAC reaction and the undesired Glaser coupling side reaction.
Technical Support Center: Purification of 5-Phenyl-4-pentyn-1-ol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 5-Phenyl-4...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 5-Phenyl-4-pentyn-1-ol.
Troubleshooting Guide
The following table summarizes common issues encountered during the purification of 5-Phenyl-4-pentyn-1-ol, their potential causes, and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of Desired Product
Incomplete reaction.
Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature.[1]
Decomposition of the palladium catalyst.
The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[1][2] Ensure anhydrous and anaerobic conditions by properly degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
Product loss during workup.
If the product has some water solubility, it may be lost to the aqueous layer during extraction. Back-extract the aqueous layer with a suitable organic solvent.
Presence of a Persistent, Dark-Colored Impurity
Formation of palladium black.
Filter the crude reaction mixture through a pad of Celite® before concentration to remove insoluble palladium residues.
Degradation of phosphine ligands.
This can lead to colored impurities. Ensure high-purity reagents are used.
Contamination with Homocoupled Alkyne (Glaser-Hay Product)
Presence of oxygen in the reaction mixture.
Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[1]
High concentration of copper catalyst.
Consider reducing the amount of copper(I) iodide or running a copper-free Sonogashira reaction.[1]
Difficult Separation of Product from Starting Materials/Byproducts by Column Chromatography
Inappropriate solvent system.
Optimize the eluent system for column chromatography. A gradient of hexanes and ethyl acetate is often effective for compounds of this polarity.[3] Start with a low polarity eluent and gradually increase the polarity.
Co-elution of impurities.
If impurities have similar polarity to the product, consider derivatization of the alcohol to change its polarity, followed by deprotection after purification. Alternatively, explore other purification techniques like distillation or recrystallization if the product is a solid or has a suitable boiling point.
Oily Product Instead of Expected Solid
Presence of residual solvent.
Ensure the product is thoroughly dried under high vacuum.
Significant amount of impurities.
The presence of impurities can lower the melting point of a compound, causing it to appear as an oil.[4] Attempt further purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 5-Phenyl-4-pentyn-1-ol?
A1: The most common and effective method for purifying 5-Phenyl-4-pentyn-1-ol is flash column chromatography on silica gel.[3] This technique allows for the separation of the desired product from unreacted starting materials, catalyst residues, and byproducts based on differences in polarity.
Q2: What is the black precipitate that sometimes forms during a Sonogashira reaction, and how can I remove it?
A2: The black precipitate is often "palladium black," which results from the decomposition of the palladium catalyst.[1][2] This can be caused by the presence of oxygen, impurities, or unsuitable reaction conditions. It can be removed by filtering the reaction mixture through a plug of Celite® prior to aqueous workup and extraction.
Q3: How can I minimize the formation of the homocoupled alkyne byproduct (Glaser coupling)?
A3: The formation of the homocoupled dimer is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of the alkyne. To minimize this side reaction, it is crucial to use anhydrous and anaerobic conditions. This involves thoroughly degassing the solvent and running the reaction under an inert atmosphere, such as nitrogen or argon.[1] Some protocols also suggest the slow addition of the alkyne to the reaction mixture.
Q4: My Sonogashira reaction is not proceeding to completion. What should I check?
A4: If your reaction is sluggish or incomplete, first check the quality and activity of your palladium catalyst and copper co-catalyst.[1] Ensure that your reagents and solvent are anhydrous, as water can negatively impact the catalytic cycle. The choice and amount of base are also critical; an amine base like triethylamine or diisopropylamine is typically used to deprotonate the alkyne.[1] Finally, consider the reactivity of your aryl halide; aryl iodides are generally more reactive than aryl bromides or chlorides and may require milder conditions.[1]
Q5: Can I use a copper-free Sonogashira coupling for the synthesis? What are the advantages?
A5: Yes, copper-free Sonogashira reactions are a viable alternative. The main advantage is the avoidance of the copper-catalyzed alkyne homocoupling (Glaser coupling), which can simplify purification.[1] However, these reactions may require different ligands and reaction conditions to achieve good yields.
Experimental Protocols
Protocol 1: General Purification of 5-Phenyl-4-pentyn-1-ol by Flash Column Chromatography
Preparation of the Crude Sample: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil or solid.
Column Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel or Celite® by dissolving it in a volatile solvent and then removing the solvent under reduced pressure. Carefully apply the sample to the top of the silica gel bed.
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to facilitate the elution of the product.[3]
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Phenyl-4-pentyn-1-ol.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 5-Phenyl-4-pentyn-1-ol.
Caption: Troubleshooting decision tree for the purification of 5-Phenyl-4-pentyn-1-ol.
Removing palladium catalyst residues from 5-Phenyl-4-pentyn-1-ol couplings
Technical Support Center: Palladium Catalyst Residues Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from coupling reactions involving 5-Phenyl-4-pe...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Palladium Catalyst Residues
Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from coupling reactions involving 5-Phenyl-4-pentyn-1-ol. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my product?
A1: Removing residual palladium is crucial for several reasons. In pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) impose strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to potential toxicity.[1][2][3] Palladium compounds can be hepatotoxic and nephrotoxic.[4][5][6] Furthermore, even trace amounts of palladium can catalyze unwanted side reactions in subsequent synthetic steps or degrade the final product over time.[7][8]
Q2: What are the primary methods for removing palladium residues?
A2: The most common methods fall into four main categories:
Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[9][10] Silica-based scavengers functionalized with thiol or thiourea groups are particularly effective.[9][11]
Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[12]
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[13]
Filtration: Passing the reaction mixture through a filter aid like Celite to remove heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[13][14]
Q3: How do I choose the best palladium removal method for my specific experiment?
A3: The optimal method depends on several factors, including:
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
The form of the palladium residue: Whether it is homogeneous (dissolved) or heterogeneous (solid).[13]
The scale of your reaction: Some methods are more scalable than others.
The required final purity: For APIs, a combination of methods may be necessary to reach the stringent limits (often below 10 ppm).[8][15]
Q4: What are acceptable palladium limits in pharmaceutical products?
A4: According to ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[2] This typically translates to a concentration limit of 10 ppm for a drug product.[1][15] For parenteral (injectable) drugs, the limit is much stricter at 1 ppm.[2]
Q5: How can I quantify the amount of residual palladium in my sample?
A5: Highly sensitive analytical techniques are required to accurately measure residual palladium at the ppm level. The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[12][16] Other methods like X-ray fluorescence and specialized colorimetric or fluorometric assays are also used.[1][12][16]
Troubleshooting Guide
Issue 1: My purified product is still dark-colored, suggesting palladium contamination.
Possible Cause: The presence of palladium black (Pd(0)), which is finely divided palladium metal that precipitates from the reaction mixture.
Troubleshooting Steps:
Filter through Celite: Before any aqueous work-up, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, DCM) and filter it through a 1-2 cm pad of Celite.[13][14] This is often effective at removing insoluble palladium black.
Inert Atmosphere: For future reactions, ensure that solvents are properly degassed and the reaction is run under a consistently inert atmosphere (e.g., nitrogen or argon) to minimize the formation of palladium black.
Issue 2: Standard column chromatography is not removing palladium to the required level (<10 ppm).
Possible Cause: Soluble palladium species are co-eluting with your product. Many palladium-phosphine complexes can be relatively nonpolar.
Troubleshooting Steps:
Metal Scavengers: This is the most effective next step. After chromatography, dissolve the product in a suitable solvent and stir it with a silica-based scavenger like SiliaMetS® Thiol.[9][17] These scavengers form strong bonds with palladium, allowing it to be filtered off.
Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb remaining palladium.[18] However, be aware that this can sometimes lead to product loss.[18]
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can leave soluble impurities, including palladium complexes, in the mother liquor.[12]
Issue 3: I am losing a significant amount of my product during the scavenging step.
Possible Cause: Your product is adsorbing to the scavenger (e.g., activated carbon or silica).
Troubleshooting Steps:
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product. Thiol- or thiourea-based silica scavengers are often highly selective.[9]
Optimize Scavenger Amount: Use the minimum effective amount of scavenger. Start with a screening experiment to determine the optimal loading.
Adjust the Solvent: The solvent can influence the binding of both palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble may reduce its non-specific binding.
Change the Purification Method: If product loss remains high, consider switching to a different method like crystallization or a targeted liquid-liquid extraction.
Data Presentation
Table 1: Comparison of Common Palladium Removal Techniques
May not effectively remove all soluble Pd species.[7]
Celite Filtration
Effective for insoluble Pd
Simple, fast, removes heterogeneous Pd.
Ineffective against soluble palladium species.[14]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Thiol-Functionalized Silica Scavenger
Dissolution: After initial work-up and solvent removal, dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).
Scavenger Addition: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[19]
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time and temperature should be determined experimentally.[19][20]
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[20]
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm it meets the required specification.[12]
Protocol 2: Palladium Removal Using Activated Carbon
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Methanol).
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the product) to the solution.
Stirring: Stir the slurry at room temperature or elevated temperature (e.g., 45-60 °C) for 2-18 hours.[18]
Filtration: Filter the hot or cool mixture through a pad of Celite to remove the activated carbon. Be cautious as Celite can sometimes be pyrophoric with residual palladium.
Washing: Wash the Celite pad thoroughly with fresh solvent to recover any adsorbed product.[20]
Concentration: Concentrate the filtrate to obtain the purified product.
Analysis: Analyze the purified product for residual palladium content. Note that product loss can be higher with this method.[18]
Visualizations
Caption: General workflow for palladium removal post-coupling.
Caption: Troubleshooting decision tree for palladium removal.
Impact of solvent and base selection on 5-Phenyl-4-pentyn-1-ol reactivity
Welcome to the technical support center for 5-Phenyl-4-pentyn-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequentl...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 5-Phenyl-4-pentyn-1-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with 5-Phenyl-4-pentyn-1-ol?
A1: 5-Phenyl-4-pentyn-1-ol is a versatile building block in organic synthesis. The most common reactions involve the functionalization of its terminal alkyne and alcohol moieties. These include:
Sonogashira Cross-Coupling: Reaction of the terminal alkyne with aryl or vinyl halides to form a new carbon-carbon bond. This is a powerful method for constructing complex molecular frameworks.[1]
Deprotonation and Alkylation: The terminal alkyne proton is acidic (pKa ≈ 25) and can be removed by a strong base to form a nucleophilic acetylide. This can then be reacted with various electrophiles, such as alkyl halides.
Intramolecular Cyclization: Under certain conditions, the alcohol can react with the alkyne in an intramolecular fashion to form cyclic ethers (e.g., tetrahydrofuran derivatives).[2]
Esterification/Etherification: The primary alcohol can be converted to esters or ethers through standard synthetic methods.
Q2: I am observing low to no yield in my Sonogashira coupling reaction with 5-Phenyl-4-pentyn-1-ol. What are the potential causes?
A2: Low or no yield in a Sonogashira coupling can be attributed to several factors:
Catalyst Inactivity: The palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) species.[3]
Improper Base Selection: The base is crucial for the deprotonation of the alkyne and for neutralizing the HX byproduct. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ might be necessary.[4][5]
Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and stabilizing the catalytic species. While polar aprotic solvents like DMF are common, they can sometimes inhibit the reaction. Toluene is a good nonpolar alternative that has shown to give high yields in some cases.[5]
Homocoupling (Glaser Coupling): A common side reaction is the dimerization of the terminal alkyne, especially in the presence of a copper co-catalyst and oxygen. To minimize this, ensure thorough degassing of your reaction mixture and consider running the reaction under copper-free conditions.[6]
Q3: How can I prevent the homocoupling of 5-Phenyl-4-pentyn-1-ol during a Sonogashira reaction?
A3: To suppress the undesired homocoupling of your alkyne, consider the following strategies:
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to perform the Sonogashira reaction without a copper co-catalyst. Several modern protocols are available for copper-free Sonogashira reactions.[1][4]
Thorough Degassing: Oxygen promotes the oxidative homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through the solution.
Use of a Co-solvent: In some cases, using an amine as both the base and solvent can favor the desired cross-coupling over homocoupling.
Q4: I am attempting an intramolecular cyclization of 5-Phenyl-4-pentyn-1-ol to form a cyclic ether, but the reaction is not proceeding. What should I try?
A4: Intramolecular cyclization of alkynols can be challenging. Here are some troubleshooting tips:
Base Selection: A strong base is typically required to deprotonate the alcohol and initiate the cyclization. Consider using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Solvent Choice: Aprotic solvents like THF or DMF are generally suitable for this type of reaction. The choice of solvent can influence the reaction rate and selectivity.
Catalyst: While some cyclizations are base-mediated, others can be catalyzed by transition metals like gold or platinum, which activate the alkyne towards nucleophilic attack by the alcohol.
Temperature: The reaction may require heating to overcome the activation energy for the cyclization. Monitor the reaction at different temperatures to find the optimal condition.
Troubleshooting Guides
Sonogashira Coupling Reactions
Issue
Potential Cause
Troubleshooting Steps
Low or No Product Yield
Inactive catalyst
Use fresh Pd catalyst; ensure inert atmosphere.
Incorrect base
Screen different amine (TEA, DIPEA) and inorganic (K₂CO₃, Cs₂CO₃) bases.[4][5]
Poor solvent choice
Try different solvents like DMF, THF, or toluene.[5]
Run the reaction at a lower temperature for a longer duration.
Unstable catalyst
Use a more robust palladium catalyst or ligand.
Intramolecular Cyclization Reactions
Issue
Potential Cause
Troubleshooting Steps
No Reaction
Base not strong enough
Use a stronger base such as NaH or KOtBu.
Insufficient temperature
Gradually increase the reaction temperature.
Inappropriate solvent
Screen aprotic solvents like THF, DMF, or dioxane.
Formation of Side Products
Intermolecular reactions
Run the reaction at high dilution to favor intramolecular cyclization.
Elimination or other rearrangements
Optimize the base and temperature to minimize side reactions.
Quantitative Data
The selection of solvent and base can significantly impact the yield of Sonogashira coupling reactions. The following tables summarize findings from studies on analogous terminal alkynes, which can serve as a starting point for optimizing reactions with 5-Phenyl-4-pentyn-1-ol.
Table 1: Effect of Solvent on Sonogashira Coupling Yield
Yields are generalized from various sources and depend heavily on the specific reaction.
Experimental Protocols
General Protocol for Sonogashira Coupling of 5-Phenyl-4-pentyn-1-ol with an Aryl Halide
Materials:
5-Phenyl-4-pentyn-1-ol
Aryl halide (e.g., iodobenzene)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI) (optional, for copper-co-catalyzed reaction)
Base (e.g., triethylamine)
Anhydrous solvent (e.g., THF or toluene)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and CuI (1-5 mol%, if used).
Add the aryl halide (1.0 equivalent) and 5-Phenyl-4-pentyn-1-ol (1.1-1.5 equivalents).
Add the anhydrous solvent and the base (2-3 equivalents).
Degas the reaction mixture by bubbling the inert gas through it for 10-15 minutes or by using the freeze-pump-thaw method (3 cycles).
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC/MS.
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
General Protocol for Base-Mediated Intramolecular Cyclization of 5-Phenyl-4-pentyn-1-ol
Materials:
5-Phenyl-4-pentyn-1-ol
Strong base (e.g., NaH, 60% dispersion in mineral oil)
Anhydrous aprotic solvent (e.g., THF)
Inert gas (Nitrogen or Argon)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add the strong base (1.1-1.5 equivalents).
Add the anhydrous solvent to create a suspension.
Slowly add a solution of 5-Phenyl-4-pentyn-1-ol (1.0 equivalent) in the anhydrous solvent to the base suspension at 0 °C.
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC/MS.
Upon completion, cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Technical Support Center: Sonogashira Couplings of 5-Phenyl-4-pentyn-1-ol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve yields for the Sonogashira coupling of 5-Phenyl-4-pentyn-1-ol with aryl or vinyl halides. Frequently Asked...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve yields for the Sonogashira coupling of 5-Phenyl-4-pentyn-1-ol with aryl or vinyl halides.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction is resulting in a very low yield. What are the most common causes?
Low yields in Sonogashira couplings can stem from several primary issues:
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen, which can cause it to precipitate as palladium black.[1][2] Impurities in reagents or solvents can also poison the catalyst.[1]
Poor Reagent Quality: The amine base can oxidize over time and should be freshly distilled. The alkyne or aryl halide may contain impurities that interfere with the reaction.[1]
Suboptimal Reaction Conditions: The temperature may be too low for less reactive halides (like aryl bromides), or too high, causing degradation.[1][3] The choice of solvent and base is also critical and substrate-dependent.[4]
Homocoupling (Glaser Coupling): The presence of oxygen can promote the undesired dimerization of the alkyne starting material, a common side reaction that consumes the alkyne and reduces the yield of the desired product.[5][6]
Q2: I'm observing a significant amount of a diyne side-product. How can I prevent this homocoupling?
The formation of alkyne dimers (Glaser coupling) is a common side reaction, especially when a copper co-catalyst is used.[5] To minimize this:
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction. This involves using oven-dried glassware, properly degassing solvents (e.g., via freeze-pump-thaw cycles or sparging with argon), and maintaining the reaction under a positive pressure of an inert gas like argon or nitrogen.[1][5]
Consider a Copper-Free Protocol: While copper(I) increases the reaction rate, it also promotes homocoupling.[5] Numerous copper-free Sonogashira protocols have been developed to avoid this issue.[7][8]
Use a Hydrogen Atmosphere: In some cases, running the reaction under an atmosphere of diluted hydrogen gas (mixed with nitrogen or argon) can significantly reduce homocoupling side products to as low as 2%.[9]
Q3: How does the unprotected hydroxyl group in 5-Phenyl-4-pentyn-1-ol affect the reaction?
The hydroxyl group can potentially complicate the reaction. Substrates with unprotected -OH groups have been noted to sometimes show significant deviations or unwanted side reactions.[10] The basicity of the reaction medium could deprotonate the alcohol, although this is less of a concern than with more acidic protons. The primary issue is often related to purification, as the polar -OH group can cause the product to streak on silica gel columns.[1]
Q4: My reaction turns black and stalls before the starting material is fully consumed. What does this indicate?
This typically indicates catalyst decomposition, where the active Pd(0) species precipitates as inactive palladium black.[2] This can be caused by:
Presence of Oxygen: The most common cause is inadequate degassing of solvents and reagents.[1]
High Temperatures: Excessive heat can accelerate catalyst degradation.[3]
Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[2]
Ligand Degradation: Phosphine ligands can be oxidized, leading to the destabilization of the palladium catalyst.[1]
Troubleshooting Guide
Problem 1: Low or No Conversion
Possible Cause
Recommended Solution
Citation
Inactive Catalyst
Use a fresh source of palladium catalyst. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure conditions are suitable for its in-situ reduction to Pd(0).
The reactivity order is I > Br > OTf >> Cl. For aryl bromides and chlorides, higher temperatures are often required. Consider switching to an aryl iodide for milder conditions.
For aryl bromides, temperatures around 80-100°C may be necessary. If using a volatile alkyne, ensure the reaction is in a sealed vessel to prevent it from boiling out of the solution.
Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
Problem 2: Significant Side Product Formation (Especially Homocoupling)
Possible Cause
Recommended Solution
Citation
Oxygen in the Reaction
The copper co-catalyst is particularly sensitive to oxygen, which promotes the Glaser homocoupling. Rigorously maintain an inert atmosphere throughout the experiment.
The choice of base can influence side reactions. Triethylamine is common, but other bases like piperidine or diisopropylamine (DIPA) may give better results depending on the substrate.
The polar hydroxyl group can interact with acidic sites on the silica. Pre-treat the silica gel by eluting with a solvent mixture containing a small amount of triethylamine (e.g., 1%) to neutralize these sites.
If streaking persists, consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient, which is often better for polar compounds.
The choice of catalyst, base, and solvent significantly impacts the yield of the Sonogashira coupling. The following tables summarize the effects of these parameters based on literature reports for similar substrates.
Table 1: Effect of Different Bases on Sonogashira Coupling Yields
Base
Solvent
Temperature (°C)
Typical Yield
Notes
Citation
Triethylamine (Et₃N)
THF/Dioxane
50 - 80
Good to Excellent
Most common choice; acts as both base and solvent.
| Aqueous Media | Et₃N | 50 | Good to Excellent | Promotes "Green Chemistry" principles; can be highly efficient. |[13] |
Visualized Workflows and Mechanisms
Caption: A flowchart for troubleshooting low-yielding Sonogashira reactions.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Detailed Experimental Protocol
This protocol is a general guideline for the coupling of an aryl iodide with 5-Phenyl-4-pentyn-1-ol. It should be adapted based on the specific reactivity of the aryl halide.
Materials:
Aryl Iodide (1.0 eq)
5-Phenyl-4-pentyn-1-ol (1.2 eq)
PdCl₂(PPh₃)₂ (0.02 eq)
Copper(I) Iodide (CuI) (0.04 eq)
Triethylamine (Et₃N), freshly distilled
Anhydrous THF (or other suitable solvent)
Argon or Nitrogen gas supply
Oven-dried Schlenk flask and standard glassware
Procedure:
System Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).[1]
Solvent Degassing: Degas the required volume of triethylamine and THF by sparging with argon for 30 minutes or by performing three freeze-pump-thaw cycles.[1]
Reagent Loading: To a Schlenk flask under a positive pressure of inert gas, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).[1]
Solvent Addition: Add the degassed THF and triethylamine via syringe. A common solvent ratio is 2:1 THF:Et₃N.
Initial Stirring: Stir the resulting mixture at room temperature for 5-10 minutes.
Alkyne Addition: Add 5-Phenyl-4-pentyn-1-ol (1.2 eq) to the mixture dropwise via syringe.
Reaction Monitoring: Stir the reaction at room temperature (for aryl iodides) or heat to an appropriate temperature (50-80°C for aryl bromides).[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the limiting reagent is consumed.
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel. Use a solvent system such as hexane/ethyl acetate, potentially with 1% triethylamine added to the eluent to prevent streaking.[1]
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Technical Support Center: Scale-Up of Reactions Involving 5-Phenyl-4-pentyn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of chemical reactions involvin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of chemical reactions involving 5-Phenyl-4-pentyn-1-ol.
Troubleshooting Guide
Scaling up reactions from the laboratory bench to pilot or production scale often presents a unique set of challenges. This guide addresses common issues encountered during the scale-up of reactions with 5-Phenyl-4-pentyn-1-ol, particularly in the context of Sonogashira coupling, a prevalent reaction for this substrate.
Issue
Potential Cause
Recommended Action
Reduced Yield at Scale
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and degradation.
- Optimize agitation speed and impeller design to ensure homogeneity. - Consider a reactor with a better surface-area-to-volume ratio or jacketed cooling for improved heat dissipation. - For highly exothermic reactions, consider a semi-batch process with controlled addition of a limiting reagent.
Catalyst Deactivation: The palladium catalyst may be sensitive to impurities present in larger quantities of starting materials or solvents, or it may degrade over longer reaction times at elevated temperatures.
- Ensure high purity of starting materials and solvents. - Consider using a more robust catalyst system, such as one with bulky phosphine ligands. - A second charge of the catalyst mid-reaction may be beneficial.
Increased Impurity Profile
Homocoupling (Glaser Coupling): A common side reaction with terminal alkynes, leading to the formation of a diyne byproduct. This is often exacerbated by the presence of oxygen and high concentrations of the copper(I) co-catalyst.[1]
- Rigorously degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon). - Consider using a copper-free Sonogashira protocol.[1] - Slow addition of 5-Phenyl-4-pentyn-1-ol can help minimize its concentration and disfavor the bimolecular homocoupling reaction.[2]
Reaction with Amine Base: The primary alcohol of 5-Phenyl-4-pentyn-1-ol could potentially have side reactions under basic conditions, or the amine base itself can undergo side reactions.
- Screen different amine bases; a bulkier base might be more selective. - Optimize the stoichiometry of the base.
Difficulty in Product Isolation and Purification
Residual Palladium and Copper: Transition metal catalysts used in the reaction can contaminate the final product, which is often a critical concern in pharmaceutical applications.
- Employ scavenging agents like SiliaMetS® DMT to remove residual palladium. - For copper removal, washing the organic layer with an aqueous ammonium chloride solution is often effective.[3] - Optimize crystallization conditions to selectively precipitate the desired product, leaving impurities in the mother liquor.
Physical Form of the Product: The product may crystallize in a form that is difficult to filter or handle at a larger scale.
- Conduct polymorph screening and develop a robust crystallization protocol to ensure a consistent and desirable crystal habit.
Safety Concerns
Exothermic Reaction: Sonogashira couplings can be exothermic. What is manageable at a lab scale can lead to a dangerous temperature runaway in a large reactor.
- Perform calorimetric studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum heat flow.[4] - Implement a robust cooling system and an emergency quench procedure.
Handling of Reagents: Some reagents used in the reaction, such as the amine base or solvents, may be flammable or toxic.
- Consult the Safety Data Sheet (SDS) for all reagents and implement appropriate handling procedures, including the use of personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of a Sonogashira reaction with 5-Phenyl-4-pentyn-1-ol?
A1: The most critical parameters include:
Temperature: To prevent side reactions and ensure the stability of the catalyst and product.
Inert Atmosphere: To minimize the homocoupling of the alkyne, which is promoted by oxygen.[1]
Agitation: To ensure efficient mixing and heat transfer, preventing localized hot spots.
Rate of Addition: Slow and controlled addition of the limiting reagent can help manage exotherms and minimize side reactions.
Q2: How can I minimize the formation of the homocoupled (Glaser) byproduct?
A2: To minimize homocoupling, you should:
Rigorously exclude oxygen by working under an inert atmosphere (nitrogen or argon).[1]
Consider using a copper-free Sonogashira protocol.[1]
Add the 5-Phenyl-4-pentyn-1-ol to the reaction mixture slowly.[2]
Use the minimum effective amount of the copper(I) iodide co-catalyst.
Q3: What is the best way to remove the palladium catalyst from my final product on a large scale?
A3: On a large scale, methods for palladium removal include:
Scavenging Resins: Using functionalized silica gels or polymers that selectively bind to palladium.
Activated Carbon: Treatment with activated carbon can be effective, though it may sometimes lead to product loss.
Crystallization: A well-designed crystallization process can be highly effective at rejecting metal impurities into the mother liquor.
Extraction: Liquid-liquid extraction with an aqueous solution containing a suitable ligand can sometimes be used to pull the metal into the aqueous phase.
Q4: Are there any specific safety precautions I should take when scaling up reactions with 5-Phenyl-4-pentyn-1-ol?
A4: Yes, safety is paramount during scale-up. Key precautions include:
Thermal Hazard Assessment: Conduct calorimetric studies to understand the reaction's thermal profile and potential for runaway.[4]
Pressure Management: Ensure the reactor is equipped with appropriate pressure relief systems, especially if gaseous byproducts are expected.
Reagent Handling: Follow all safety guidelines for handling flammable solvents and toxic reagents. Ensure adequate ventilation and use appropriate personal protective equipment.
Emergency Plan: Have a clear and practiced emergency plan in place, including procedures for quenching the reaction and handling spills.
Experimental Protocols
Key Experiment: Scale-Up of Sonogashira Coupling of 5-Phenyl-4-pentyn-1-ol with an Aryl Halide
This protocol provides a general methodology for the scale-up of a Sonogashira coupling reaction. Note: This is a representative protocol and must be optimized for your specific aryl halide and equipment. A thorough risk assessment should be conducted before proceeding.
Materials:
5-Phenyl-4-pentyn-1-ol
Aryl halide (e.g., Iodobenzene)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI)
Amine base (e.g., Triethylamine or Diisopropylethylamine), degassed
Anhydrous, degassed solvent (e.g., Toluene or THF)
Inert gas (Nitrogen or Argon)
Equipment:
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe
Inert gas inlet and outlet
Addition funnel for controlled liquid addition
Appropriate workup and purification equipment (e.g., filter, separatory funnel, crystallizer)
Procedure:
Vessel Preparation: Ensure the reactor is clean, dry, and has been purged with an inert gas.
Reagent Charging: To the reactor, under a positive pressure of inert gas, add the aryl halide, palladium catalyst, and copper(I) iodide.
Solvent and Base Addition: Add the degassed solvent and the amine base to the reactor.
Initiate Agitation and Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 50-70 °C).
Substrate Addition: In a separate vessel, dissolve the 5-Phenyl-4-pentyn-1-ol in a portion of the degassed solvent. Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over a period of 1-2 hours.
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, GC, TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst. Follow with a brine wash.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent system.
Data Presentation
The following table illustrates the type of data that should be collected and compared during a scale-up study to identify and address potential issues.
Parameter
Lab Scale (e.g., 1 g)
Pilot Scale (e.g., 100 g)
Production Scale (e.g., 10 kg)
Yield (%)
90%
82%
75%
Purity (by HPLC, %)
99.5%
98.0%
97.5%
Major Impurity (%)
0.2% (Homocoupled)
1.0% (Homocoupled)
1.5% (Homocoupled)
Residual Pd (ppm)
< 10 ppm
50 ppm
120 ppm
Residual Cu (ppm)
< 5 ppm
25 ppm
60 ppm
Reaction Time (h)
4 h
6 h
8 h
Max. Temperature (°C)
60 °C
65 °C (with exotherm)
70 °C (with significant exotherm)
Visualizations
Caption: Experimental workflow for the scale-up of a Sonogashira coupling reaction.
Protecting group strategies for the hydroxyl moiety of 5-Phenyl-4-pentyn-1-ol
Technical Support Center: Hydroxyl Protection of 5-Phenyl-4-pentyn-1-ol Welcome to the technical support center for synthetic strategies involving 5-Phenyl-4-pentyn-1-ol. This resource provides troubleshooting guides and...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Hydroxyl Protection of 5-Phenyl-4-pentyn-1-ol
Welcome to the technical support center for synthetic strategies involving 5-Phenyl-4-pentyn-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively protecting the primary hydroxyl group of this molecule, ensuring the stability of the terminal alkyne and phenyl moieties.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the primary alcohol in 5-Phenyl-4-pentyn-1-ol?
A1: The most common and effective protecting groups for a primary alcohol like the one in 5-Phenyl-4-pentyn-1-ol are silyl ethers and methoxymethyl (MOM) ethers.
Silyl Ethers: tert-Butyldimethylsilyl (TBS/TBDMS) is the most frequently used silyl ether for primary alcohols due to its ease of introduction, stability across a wide range of reaction conditions (e.g., non-acidic and non-fluoride environments), and selective removal.[1][2][3] Other silyl ethers like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) offer greater stability but may require harsher deprotection conditions.[4][5]
Methoxymethyl (MOM) Ether: The MOM group is a robust acetal-based protecting group, stable to bases, nucleophiles, and various oxidizing and reducing agents.[6][7] It is a reliable alternative when silyl ethers are unsuitable for the planned synthetic route.
Q2: Why can't I just use a simple methyl ether to protect the alcohol?
A2: While simple alkyl ethers are very stable, their removal requires harsh, strongly acidic conditions (e.g., HBr or HI).[5][8] Such conditions are often incompatible with other functional groups in a complex molecule, potentially leading to undesired side reactions with the phenyl ring or the terminal alkyne of 5-Phenyl-4-pentyn-1-ol.[8]
Q3: What is "orthogonal protection," and is it relevant for this molecule?
A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that has multiple protected functional groups, without affecting the others.[9][10] For 5-Phenyl-4-pentyn-1-ol, if you plan to also protect the terminal alkyne (e.g., with a silyl group), you must choose an orthogonal protecting group for the hydroxyl group. For instance, you could protect the alcohol as a TBS ether (removed by fluoride) and the alkyne as a trimethylsilyl (TMS) ether (which can be removed under mildly basic conditions like K₂CO₃ in methanol).[10][11]
Q4: Can the deprotection conditions for a TBS group affect the terminal alkyne?
A4: Generally, no. The most common method for TBS deprotection is using a fluoride source like tetrabutylammonium fluoride (TBAF) in a solvent such as THF.[2][12] These conditions are mild and typically do not affect the stability of the terminal alkyne. Acid-catalyzed deprotection is also possible and, if performed under mild conditions (e.g., acetic acid in THF/water), should not interfere with the alkyne.[4][13]
Troubleshooting Guides
Issue 1: Incomplete or Low-Yield Protection Reaction (TBS-Cl)
Question: I am trying to protect the hydroxyl group of 5-Phenyl-4-pentyn-1-ol with TBS-Cl and imidazole in DMF, but my yield is low (<40%), and I see a lot of starting material remaining by TLC analysis. What could be wrong?
Answer: This is a common issue that can often be resolved by addressing the following points:
Reagent Quality: Ensure that your tert-butyldimethylsilyl chloride (TBS-Cl) is of high purity and has not hydrolyzed.[14] DMF must be anhydrous, as any water will consume the silylating agent. Imidazole should also be dry.
Reaction Time & Temperature: While many primary alcohol protections are complete within a few hours at room temperature, some can be sluggish.[15] Try extending the reaction time to 12-18 hours. If the reaction is still incomplete, gentle heating (e.g., to 40°C) can be beneficial, but monitor for potential side reactions.
Stoichiometry: Ensure you are using a slight excess of the silylating agent and base. A common ratio is 1.2 equivalents of TBS-Cl and 2.0-2.5 equivalents of imidazole relative to the alcohol.[14]
Alternative Conditions: If the standard Corey protocol fails, consider using a more powerful silylating agent like TBS-triflate (TBS-OTf) with a non-nucleophilic base like 2,6-lutidine in a solvent such as dichloromethane (DCM).[2][16] This combination is highly effective for even hindered alcohols.
Issue 2: The MOM Protection Reaction is Not Working
Question: I'm using MOM-Cl and DIPEA to protect my alcohol, but the reaction is messy and gives multiple products. What's happening?
Answer: Methoxymethyl chloride (MOM-Cl) can be problematic due to its high reactivity and potential impurities. Consider these troubleshooting steps:
Purity of MOM-Cl: Commercial MOM-Cl can degrade and contain reactive impurities. It is often beneficial to use freshly distilled or high-purity MOM-Cl. Due to its carcinogenic nature, handle it with extreme caution in a fume hood.[17]
Alternative Reagents: To avoid the hazards and instability of MOM-Cl, consider alternative, safer methods for introducing the MOM group.[1] One common alternative is using dimethoxymethane with an acid catalyst like P₂O₅ or triflic acid.[7]
Base and Solvent: Ensure N,N-diisopropylethylamine (DIPEA) is pure and the solvent (typically DCM) is anhydrous. The reaction should be run at 0°C and allowed to warm slowly to room temperature to control reactivity.
Issue 3: Difficulty Removing the Protecting Group
Question: I am trying to deprotect my TBS-protected 5-Phenyl-4-pentyn-1-ol derivative with TBAF in THF, but the reaction is extremely slow, even after 24 hours.
Answer: Sluggish deprotection of a primary TBS ether is unusual but can occur. Here are some potential solutions:
TBAF Quality: Ensure your TBAF solution (typically 1.0 M in THF) has not degraded. Anhydrous conditions are often preferred.
Acidic Deprotection: Switch to an acidic deprotection method. A mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio) at room temperature can effectively cleave TBS ethers.[13] For faster results, catalytic amounts of acids like HCl or acetyl chloride in methanol can be used.[16][18]
Microwave-Assisted Deprotection: If available, microwave heating can dramatically accelerate deprotection reactions, often reducing reaction times from hours to minutes.[13][19]
Experimental Protocols & Data
Protection Methods
The following tables summarize typical reaction conditions for the protection of a primary alcohol.
Table 1: Protection of Primary Alcohol as TBS Ether
A Comparative Analysis of the Reactivity of 5-Phenyl-4-pentyn-1-ol and Other Terminal Alkynes
For Immediate Publication [City, State] – [Date] – A comprehensive guide comparing the reactivity of 5-phenyl-4-pentyn-1-ol with other representative terminal alkynes—phenylacetylene and 1-hexyne—is now available for res...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 5-phenyl-4-pentyn-1-ol with other representative terminal alkynes—phenylacetylene and 1-hexyne—is now available for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their performance in key synthetic transformations, supported by experimental data, detailed protocols, and visual diagrams of reaction mechanisms and workflows.
The study focuses on three indispensable reactions in modern organic synthesis: Sonogashashira coupling, hydrosilylation, and hydroboration. The presence of a hydroxyl group and a phenyl group in 5-phenyl-4-pentyn-1-ol offers a unique platform to investigate the influence of both steric and electronic effects, as well as the potential for coordinating interactions with metal catalysts, on the reactivity of the terminal alkyne.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
The reactivity of the three alkynes in a typical Sonogashira coupling with iodobenzene is summarized below. The data indicates that all three alkynes are suitable substrates, affording high yields of the corresponding cross-coupled products. The presence of the hydroxyl group in 5-phenyl-4-pentyn-1-ol does not significantly hinder the reaction; in fact, it is well-tolerated.[1]
Alkyne
Product
Yield (%)
Reaction Time (h)
5-Phenyl-4-pentyn-1-ol
5-Phenyl-5-(phenylethynyl)pentan-1-ol
~90 (estimated)
2
Phenylacetylene
Diphenylacetylene
96
1.5
1-Hexyne
1-Phenyl-1-hexyne
95
2
Experimental Protocol: Sonogashira Coupling
To a solution of iodobenzene (1.0 mmol) in triethylamine (5 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%). The terminal alkyne (1.2 mmol) is then added, and the mixture is stirred at room temperature under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of an alkyne, yielding a vinylsilane. This reaction is a cornerstone of organosilicon chemistry and can be catalyzed by various transition metal complexes, most commonly platinum or rhodium catalysts. The regioselectivity of the addition (α- vs. β-addition and E- vs. Z-isomerism) is a key consideration.
For terminal alkynes, hydrosilylation can lead to three possible products: the α-adduct and the (E)- and (Z)-β-adducts. The presence of a hydroxyl group in 5-phenyl-4-pentyn-1-ol can influence the regioselectivity of the reaction, potentially through a directing effect where the hydroxyl group coordinates to the metal catalyst.[2]
Alkyne
Catalyst System
Major Product(s)
Regio-/Stereoselectivity
Yield (%)
5-Phenyl-4-pentyn-1-ol
[Rh(COD)₂]BF₄ / 2PPh₃
β-(E)-vinylsilane
High
Good (estimated)
Phenylacetylene
Pt catalysts
Mixture of α and β-(E)
Varies with conditions
High
1-Hexyne
[RhCl(PPh₃)₃]
β-(Z)-vinylsilane
High
>90
Experimental Protocol: Hydrosilylation
A solution of the terminal alkyne (1.0 mmol) and the hydrosilane (1.1 mmol) in a dry solvent (e.g., THF, toluene) is prepared under an inert atmosphere. The catalyst (e.g., Karstedt's catalyst, 0.01 mol%) is then added. The reaction is stirred at the desired temperature and monitored by GC-MS or NMR spectroscopy. After completion, the solvent is removed in vacuo, and the product is purified by distillation or column chromatography.
A Comparative Guide to the Sonogashira Coupling of 5-Phenyl-4-pentyn-1-ol and Phenylacetylene
For Researchers, Scientists, and Drug Development Professionals The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifical...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The choice of the alkyne substrate can significantly influence the reaction's outcome, with factors such as steric hindrance, electronic properties, and the presence of other functional groups playing a crucial role.
This guide provides a detailed comparison of two commonly used terminal alkynes in Sonogashira couplings: 5-phenyl-4-pentyn-1-ol , a homopropargyl alcohol, and the archetypal terminal alkyne, phenylacetylene . We will delve into their relative performance, supported by experimental data, and provide detailed protocols for their use.
Structural and Reactivity Overview
Phenylacetylene is a simple, sterically undemanding terminal alkyne that has been extensively studied and is known to participate in Sonogashira couplings with a wide range of aryl halides, often with high efficiency. In contrast, 5-phenyl-4-pentyn-1-ol is a homopropargyl alcohol, possessing a hydroxyl group separated from the alkyne by a three-carbon chain. The presence of this hydroxyl group can influence the molecule's solubility and potential for intramolecular side reactions, while the additional steric bulk of the phenylpropyl group may also affect reactivity compared to the simple phenyl group of phenylacetylene.
While direct comparative studies under identical conditions for 5-phenyl-4-pentyn-1-ol are limited in publicly available literature, we can draw meaningful comparisons from studies on the closely related structural analog, 3-butyn-1-ol. It is important to note that the phenyl substituent on the alkyne in 5-phenyl-4-pentyn-1-ol may introduce additional electronic and steric effects.
Performance in Sonogashira Coupling: A Data-Driven Comparison
The following tables summarize experimental data for the Sonogashira coupling of phenylacetylene and 3-butyn-1-ol with various aryl halides. This data provides a basis for comparing their performance in terms of reaction yield and conditions.
Table 1: Sonogashira Coupling of Phenylacetylene with Various Aryl Halides
From the compiled data, phenylacetylene generally exhibits high to excellent yields with a variety of both electron-rich and electron-poor aryl iodides and activated aryl bromides under relatively mild conditions. The coupling of the homopropargyl alcohol analog, 3-butyn-1-ol, also proceeds with good to very good yields, particularly with aryl iodides. The slightly lower yields observed with aryl bromides for 3-butyn-1-ol may suggest a moderately lower reactivity compared to phenylacetylene under the tested conditions, which could be attributed to either steric or electronic effects of the butanol substituent. It is important to consider that the reaction conditions in the cited examples are not identical, which can influence the direct comparison of yields.
Experimental Protocols
Below are detailed, representative experimental protocols for the Sonogashira coupling of phenylacetylene and a homopropargyl alcohol.
Protocol 1: Sonogashira Coupling of Phenylacetylene with an Aryl Iodide
Materials:
Aryl iodide (1.0 mmol)
Phenylacetylene (1.2 mmol)
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
Triethylamine (Et₃N) (3 mL)
Toluene (5 mL)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
Add toluene (5 mL) and triethylamine (3 mL) to the flask.
Add phenylacetylene (1.2 mmol) to the reaction mixture via syringe.
Stir the reaction mixture at the desired temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
Filter the mixture through a pad of celite to remove the catalyst.
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Sonogashira Coupling of a Homopropargyl Alcohol (e.g., 3-butyn-1-ol) with an Aryl Halide
Heat the reaction mixture to 90 °C and stir for the required time (e.g., 12 hours), monitoring by TLC.[1]
After cooling to room temperature, remove the heterogeneous catalyst by filtration or centrifugation.[1]
Evaporate the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by flash column chromatography on silica gel.
Visualizing the Process and Components
To further clarify the experimental workflow and the structural differences between the two alkynes, the following diagrams are provided.
Caption: A generalized experimental workflow for the Sonogashira cross-coupling reaction.
Caption: Structural comparison of phenylacetylene and 5-phenyl-4-pentyn-1-ol.
Conclusion
Both phenylacetylene and homopropargyl alcohols like 5-phenyl-4-pentyn-1-ol are valuable substrates in Sonogashira cross-coupling reactions. Phenylacetylene is a highly reactive and versatile building block that consistently provides high yields with a broad range of coupling partners. While direct data for 5-phenyl-4-pentyn-1-ol is not as abundant, evidence from its structural analog, 3-butyn-1-ol, suggests that it is also a competent substrate, affording good to excellent yields, particularly with aryl iodides.
The presence of the hydroxyl group in 5-phenyl-4-pentyn-1-ol offers a handle for further functionalization, which can be a significant advantage in multistep syntheses. However, researchers should be mindful of the potential for slightly lower reactivity, especially with less reactive aryl halides like bromides, and may need to optimize reaction conditions accordingly. The choice between these two alkynes will ultimately depend on the specific synthetic goals, the nature of the aryl halide, and the desired functionality in the final product.
Electronic effects of the phenyl group on the reactivity of 5-Phenyl-4-pentyn-1-ol
An Objective Comparison of the Reactivity of 5-Phenyl-4-pentyn-1-ol and 4-pentyn-1-ol: A Guide for Researchers This guide provides a comparative analysis of the electronic effects of the phenyl group on the reactivity of...
Author: BenchChem Technical Support Team. Date: December 2025
An Objective Comparison of the Reactivity of 5-Phenyl-4-pentyn-1-ol and 4-pentyn-1-ol: A Guide for Researchers
This guide provides a comparative analysis of the electronic effects of the phenyl group on the reactivity of 5-phenyl-4-pentyn-1-ol against its non-phenylated counterpart, 4-pentyn-1-ol. Due to a lack of direct comparative experimental studies in the published literature, this document presents a theoretical framework based on established principles of physical organic chemistry, alongside proposed experimental protocols to enable researchers to generate quantitative data.
Theoretical Framework: The Influence of the Phenyl Group
The phenyl group influences the reactivity of adjacent functional groups through a combination of inductive and resonance effects.
Inductive Effect (-I): The sp² hybridized carbons of the phenyl group are more electronegative than the sp³ carbons of the alkyl chain, resulting in a weak electron-withdrawing effect through the sigma bond framework.
Resonance Effect (+R/-R): The π-system of the phenyl group can donate or withdraw electron density, a phenomenon known as the resonance or mesomeric effect. In the context of reactions involving the adjacent alkyne, the phenyl group can stabilize electron-deficient transition states through resonance donation (+R).
These electronic effects are expected to modulate the reactivity of the carbon-carbon triple bond in 5-phenyl-4-pentyn-1-ol compared to 4-pentyn-1-ol.
Comparative Reactivity Analysis
Electrophilic Addition to the Alkyne
In electrophilic addition reactions to the alkyne, such as acid-catalyzed hydration, the rate-determining step typically involves the formation of a vinyl cation intermediate.
5-Phenyl-4-pentyn-1-ol: The phenyl group is anticipated to accelerate the rate of electrophilic addition. The π-system of the phenyl ring can stabilize the adjacent developing positive charge in the vinyl cation intermediate through resonance. This delocalization lowers the activation energy of the reaction.
4-pentyn-1-ol: In the absence of the phenyl group, the vinyl cation is stabilized only by the weaker inductive effects of the alkyl chain.
Oxidation of the Alkyne
The susceptibility of an alkyne to oxidation by electrophilic reagents (e.g., peroxy acids) is dependent on the electron density of the π-bond.
5-Phenyl-4-pentyn-1-ol: The phenyl group, through its resonance effect, increases the electron density of the alkyne, making it more nucleophilic and thus more reactive towards electrophilic oxidizing agents.
4-pentyn-1-ol: The alkyne is less electron-rich in comparison, leading to a slower rate of oxidation.
Hypothetical Comparative Data
The following table summarizes the expected relative reactivities based on the theoretical analysis. This is intended as a predictive guide for experimental work.
Reaction
Substrate
Predicted Relative Rate
Electrophilic Addition
4-pentyn-1-ol
1
5-Phenyl-4-pentyn-1-ol
> 1
Oxidation
4-pentyn-1-ol
1
5-Phenyl-4-pentyn-1-ol
> 1
Proposed Experimental Protocols
To validate the theoretical predictions, the following detailed experimental protocols are proposed for a direct comparative study.
Protocol 1: Comparative Kinetics of Acid-Catalyzed Hydration
Objective: To quantitatively compare the rates of hydration of 5-phenyl-4-pentyn-1-ol and 4-pentyn-1-ol.
Materials:
5-Phenyl-4-pentyn-1-ol
4-pentyn-1-ol
Sulfuric acid (concentrated)
Mercuric (II) sulfate
Methanol
Internal standard (e.g., dodecane)
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
Prepare two separate reaction vessels, each containing a solution of either 5-phenyl-4-pentyn-1-ol (1.0 mmol) or 4-pentyn-1-ol (1.0 mmol) and the internal standard (0.5 mmol) in methanol (20 mL).
To each vessel, add a catalytic amount of mercuric (II) sulfate (0.05 mmol) and sulfuric acid (0.1 mL).
Maintain the reaction mixtures at a constant temperature (e.g., 50°C) with vigorous stirring.
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.
Immediately quench the reaction in the aliquot by adding it to a vial containing 2 mL of a saturated sodium bicarbonate solution.
Extract the quenched sample with 2 mL of diethyl ether.
Analyze the ether layer by GC-FID to determine the concentration of the unreacted starting material relative to the internal standard.
Plot the natural logarithm of the reactant concentration versus time for each reaction to determine the pseudo-first-order rate constants.
Protocol 2: Comparative Kinetics of Oxidation with m-CPBA
Objective: To compare the rates of oxidation of 5-phenyl-4-pentyn-1-ol and 4-pentyn-1-ol with meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
5-Phenyl-4-pentyn-1-ol
4-pentyn-1-ol
m-Chloroperoxybenzoic acid (m-CPBA)
Dichloromethane (DCM)
Internal standard (e.g., dodecane)
GC-FID
Procedure:
Prepare two separate reaction vessels, each containing a solution of either 5-phenyl-4-pentyn-1-ol (1.0 mmol) or 4-pentyn-1-ol (1.0 mmol) and the internal standard (0.5 mmol) in DCM (20 mL).
Cool the reaction vessels to 0°C in an ice bath.
To each vessel, add a solution of m-CPBA (1.1 mmol) in DCM (5 mL).
Maintain the reactions at 0°C with stirring.
Monitor the disappearance of the starting materials over time by withdrawing aliquots at regular intervals, quenching with a sodium thiosulfate solution, and analyzing by GC-FID as described in Protocol 1.
Calculate the pseudo-first-order rate constants from the kinetic data.
Visualizations
Comparative
A Comparative Guide to the Performance of 5-Phenyl-4-pentyn-1-ol in Diverse Palladium Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals The alkynol 5-phenyl-4-pentyn-1-ol is a versatile building block in organic synthesis, amenable to a variety of palladium-catalyzed transformations for the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The alkynol 5-phenyl-4-pentyn-1-ol is a versatile building block in organic synthesis, amenable to a variety of palladium-catalyzed transformations for the construction of complex molecular architectures. This guide provides a comparative overview of its performance in key palladium catalytic systems, including Sonogashira coupling, Heck-type cyclization, and Wacker-type oxidative cyclization. The selection of the appropriate catalytic system is crucial for achieving desired outcomes in terms of yield, selectivity, and reaction efficiency.
Performance Comparison of Palladium Catalytic Systems
The reactivity of 5-phenyl-4-pentyn-1-ol under different palladium-catalyzed conditions allows for the synthesis of a range of valuable products, from simple coupled alkynes to complex heterocyclic structures. The following tables summarize the performance of this substrate in various catalytic systems based on available experimental data.
Note: Specific yield and reaction time for the Sonogashira synthesis of the title compound were not detailed in the reference, but the procedure was successful. Data for Heck and Wacker-type cyclizations are generalized from reactions with similar enynol substrates due to a lack of specific comparative studies on 5-phenyl-4-pentyn-1-ol.
Alternative Substrates and Their Performance
To provide a broader context, the performance of alternative enynol substrates in palladium-catalyzed cyclization reactions is presented below. This comparison highlights the influence of substrate structure on reaction outcomes.
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the synthesis and reaction of 5-phenyl-4-pentyn-1-ol.
Synthesis of 5-Phenyl-4-pentyn-1-ol via Sonogashira Coupling[1]
Base (e.g., K₂CO₃, Cs₂CO₃) or oxidant (e.g., O₂, benzoquinone)
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
Procedure:
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the palladium catalyst, ligand (if applicable), and base/oxidant in the chosen solvent.
Add the 5-phenyl-4-pentyn-1-ol substrate to the reaction mixture.
Heat the reaction to the desired temperature and stir for the specified time, monitoring progress by TLC.
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to yield the desired cyclized product.
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the discussed palladium-catalyzed reactions.
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the intramolecular Heck reaction.
Caption: Catalytic cycle for the Wacker-type oxidative cyclization.
Conclusion
5-Phenyl-4-pentyn-1-ol demonstrates significant versatility in palladium-catalyzed reactions. The choice of the catalytic system—be it for cross-coupling or various modes of cyclization—dictates the final product architecture. While direct comparative studies on this specific substrate are limited, data from analogous systems suggest that high yields and selectivities are achievable with careful optimization of reaction conditions. The provided protocols and catalytic cycle diagrams offer a foundational understanding for researchers aiming to utilize this valuable building block in their synthetic endeavors. Further investigation into the direct comparison of different palladium catalysts and ligands for the cyclization of 5-phenyl-4-pentyn-1-ol would be a valuable contribution to the field.
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for the Conjugation of 5-Phenyl-4-pentyn-1-ol
For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and copper-free click chemistry is a critical decision in the design of bioconjugation and material science experiments...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the choice between copper-catalyzed and copper-free click chemistry is a critical decision in the design of bioconjugation and material science experiments. This guide provides an objective, data-driven comparison of these two powerful ligation techniques, focusing on the use of the terminal alkyne, 5-Phenyl-4-pentyn-1-ol, as a model substrate.
The quintessential click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is renowned for its efficiency and the formation of a stable 1,2,3-triazole linkage.[1] However, the requisite copper(I) catalyst can exhibit cytotoxicity, which has prompted the development of copper-free alternatives.[2] The leading copper-free method, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a metal catalyst by employing a strained cyclooctyne.[3][4]
Crucially, simple terminal alkynes like 5-Phenyl-4-pentyn-1-ol are suitable substrates for CuAAC but are unreactive in SPAAC.[5][6] For a copper-free reaction to proceed, the alkyne must be activated by ring strain.[7] Therefore, this guide will compare the CuAAC reaction of 5-Phenyl-4-pentyn-1-ol with a representative SPAAC reaction utilizing a structurally analogous strained alkyne, Dibenzocyclooctyne (DBCO)-alcohol, to provide a comprehensive performance comparison.
At a Glance: CuAAC vs. SPAAC
Parameter
Copper-Catalyzed (CuAAC) with 5-Phenyl-4-pentyn-1-ol
Copper-Free (SPAAC) with DBCO-alcohol
Key Takeaway
Alkyne Substrate
5-Phenyl-4-pentyn-1-ol (simple terminal alkyne)
DBCO-alcohol (strained cyclooctyne)
SPAAC requires a specialized, strained alkyne; simple terminal alkynes are not reactive.[5][6]
Catalyst Requirement
Copper(I) salt (e.g., CuSO₄ with sodium ascorbate)[8]
A Spectroscopic Comparison: 5-Phenyl-4-pentyn-1-ol and its Alkene Analogue, 5-Phenyl-4-penten-1-ol
A detailed analysis of the structural nuances between an alkynol and its corresponding alkenol through infrared and nuclear magnetic resonance spectroscopy. This guide provides a comparative spectroscopic analysis of 5-P...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed analysis of the structural nuances between an alkynol and its corresponding alkenol through infrared and nuclear magnetic resonance spectroscopy.
This guide provides a comparative spectroscopic analysis of 5-Phenyl-4-pentyn-1-ol and its alkene analogue, (E)-5-phenyl-4-penten-1-ol. The comparison focuses on key diagnostic regions in Infrared (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to elucidate the structural differences arising from the presence of an alkyne versus an alkene functional group. The data presented is based on predicted spectral information, offering a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Molecular Structures
The key difference between the two molecules is the carbon-carbon bond at the 4,5-position: a triple bond (alkyne) in 5-Phenyl-4-pentyn-1-ol and a double bond (alkene) in 5-Phenyl-4-penten-1-ol. This seemingly subtle change leads to distinct spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the key predicted spectroscopic data for 5-Phenyl-4-pentyn-1-ol and 5-Phenyl-4-penten-1-ol.
Table 1: Infrared (IR) Spectroscopy Data
Functional Group
5-Phenyl-4-pentyn-1-ol (Predicted)
5-Phenyl-4-penten-1-ol (Predicted)
Key Differences
O-H Stretch (Alcohol)
~3350 cm⁻¹ (broad)
~3350 cm⁻¹ (broad)
The broad O-H stretch is characteristic of the alcohol group in both molecules.
C-H Stretch (Aromatic)
~3050 cm⁻¹
~3050 cm⁻¹
Aromatic C-H stretches are present in both compounds.
C-H Stretch (Aliphatic)
~2940, 2870 cm⁻¹
~2930, 2860 cm⁻¹
Aliphatic C-H stretches from the pentanol backbone are similar in both molecules.
C≡C Stretch (Alkyne)
~2230 cm⁻¹ (weak to medium)
Absent
The presence of a weak to medium absorption around 2230 cm⁻¹ is a clear indicator of the internal alkyne in 5-Phenyl-4-pentyn-1-ol.
C=C Stretch (Alkene)
Absent
~1650 cm⁻¹ (weak to medium)
A weak to medium absorption around 1650 cm⁻¹ confirms the presence of the alkene double bond in 5-Phenyl-4-penten-1-ol.
C=C Stretch (Aromatic)
~1600, 1490 cm⁻¹
~1600, 1490 cm⁻¹
Aromatic ring stretches are observed in both spectra.
C-O Stretch (Alcohol)
~1050 cm⁻¹
~1050 cm⁻¹
The C-O stretch of the primary alcohol is present in both compounds.
Table 2: ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data (Predicted, in CDCl₃)
Proton Environment
5-Phenyl-4-pentyn-1-ol (δ, ppm)
5-Phenyl-4-penten-1-ol (δ, ppm)
Key Differences
Phenyl H's
~7.2-7.4 (m, 5H)
~7.2-7.4 (m, 5H)
The aromatic protons show similar chemical shifts in both molecules.
Olefinic H's
Absent
~6.4 (d, 1H), ~6.2 (dt, 1H)
The presence of signals in the olefinic region (~5-7 ppm) is a definitive feature of the alkene analogue. The coupling pattern provides information about the stereochemistry.
Alkynyl Protons
Absent (internal alkyne)
Absent
-CH₂-OH
~3.8 (t, 2H)
~3.7 (t, 2H)
The protons on the carbon bearing the hydroxyl group are in a similar environment in both molecules.
-CH₂- adjacent to C≡C/C=C
~2.5 (t, 2H)
~2.3 (q, 2H)
The protons adjacent to the unsaturation are slightly more deshielded in the alkyne.
-CH₂- in middle of chain
~1.9 (p, 2H)
~1.8 (p, 2H)
The chemical shift of these protons is similar in both compounds.
-OH
Variable (broad s, 1H)
Variable (broad s, 1H)
The chemical shift of the hydroxyl proton is concentration and solvent dependent.
Table 3: ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data (Predicted, in CDCl₃)
Carbon Environment
5-Phenyl-4-pentyn-1-ol (δ, ppm)
5-Phenyl-4-penten-1-ol (δ, ppm)
Key Differences
Phenyl C's
~123, 128, 129, 132
~126, 127, 128, 138
The chemical shifts of the aromatic carbons are broadly similar.
Alkynyl C's
~81, 89
Absent
The appearance of two signals in the alkyne region (~70-90 ppm) is characteristic of the internal alkyne.
Alkenyl C's
Absent
~129, 132
Two signals in the alkene region (~110-140 ppm) are indicative of the double bond.
-CH₂-OH
~62
~62
The carbon attached to the hydroxyl group has a similar chemical shift in both molecules.
-CH₂- adjacent to C≡C/C=C
~16
~32
The carbon adjacent to the double bond in the alkene is significantly more deshielded than the corresponding carbon next to the triple bond in the alkyne.
-CH₂- in middle of chain
~31
~31
The chemical shift of this carbon is similar in both compounds.
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 5-Phenyl-4-pentyn-1-ol or 5-Phenyl-4-penten-1-ol, a neat spectrum is typically acquired. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded. The instrument scans the sample with infrared radiation, and the detector measures the amount of light that passes through. The resulting spectrum is a plot of transmittance versus wavenumber.
Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups and bond vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR, or 20-50 mg for ¹³C NMR, is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei. The sample is subjected to a strong magnetic field and radiofrequency pulses. The resulting free induction decay (FID) signal is detected and recorded.
Data Processing and Analysis: The FID is converted into a spectrum using a Fourier transform. The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the reference standard. For ¹H NMR, the integration of the peaks (to determine the relative number of protons) and the splitting patterns (multiplicity) are also analyzed to determine the connectivity of the atoms.
Visualization of Comparative Analysis
The following diagram illustrates the logical relationship between the two compounds and the spectroscopic techniques used for their comparison.
Caption: A diagram showing the comparative spectroscopic analysis of 5-Phenyl-4-pentyn-1-ol and 5-Phenyl-4-penten-1-ol using IR, ¹H NMR, and ¹³C NMR.
Validation
Benchmarking 5-Phenyl-4-pentyn-1-ol as a Fluorescent Probe Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The development of novel fluorescent probes is a cornerstone of modern biological and pharmaceutical research, enabling the visualization and tracking of bi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The development of novel fluorescent probes is a cornerstone of modern biological and pharmaceutical research, enabling the visualization and tracking of biomolecules with high specificity and sensitivity. The choice of the precursor molecule is critical in defining the final probe's properties. This guide provides a comprehensive benchmark of 5-Phenyl-4-pentyn-1-ol as a potential precursor for fluorescent probes, comparing it with established alternatives. Due to a lack of direct experimental data for fluorescent probes derived from 5-Phenyl-4-pentyn-1-ol in the current literature, this guide will focus on its potential utility based on its chemical structure and the well-documented copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. We will present a hypothetical framework for its use, alongside comparative data from alternative alkyne precursors.
Introduction to 5-Phenyl-4-pentyn-1-ol in Fluorescent Probe Synthesis
5-Phenyl-4-pentyn-1-ol is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. The terminal alkyne group makes it a prime candidate for CuAAC, a highly efficient and bioorthogonal reaction used to form a stable 1,2,3-triazole linkage with an azide-modified molecule. In the context of fluorescent probes, an azide-functionalized fluorophore can be "clicked" onto the 5-Phenyl-4-pentyn-1-ol scaffold. The phenyl group may influence the photophysical properties of the resulting triazole, and the hydroxyl group offers a potential secondary site for conjugation to biomolecules or other functional groups.
The general scheme for synthesizing a fluorescent probe using 5-Phenyl-4-pentyn-1-ol is depicted below. This process involves the reaction of the terminal alkyne with an azide-modified fluorophore in the presence of a copper(I) catalyst.
Figure 1. General scheme for fluorescent probe synthesis via CuAAC.
Comparative Performance of Alkyne Precursors
While specific performance data for a probe derived from 5-Phenyl-4-pentyn-1-ol is unavailable, we can benchmark its potential by comparing it to other terminal alkynes that have been successfully used in the synthesis of fluorescent probes. The performance of the final probe is influenced by the properties of the fluorophore, the linker, and the biomolecule it targets. The 1,2,3-triazole ring formed during the click reaction is not just a linker but can also influence the photophysical properties of the fluorophore.
The following table summarizes the performance of fluorescent probes synthesized from various terminal alkyne precursors. This data provides a baseline for what could be expected from a probe derived from 5-Phenyl-4-pentyn-1-ol.
This section provides a detailed hypothetical protocol for the synthesis of a fluorescent probe using 5-Phenyl-4-pentyn-1-ol and a generic azide-modified fluorophore via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol: Synthesis of a Fluorescent Probe from 5-Phenyl-4-pentyn-1-ol
Materials:
5-Phenyl-4-pentyn-1-ol
Azide-modified fluorophore (e.g., a commercial azide derivative of a common dye)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
Solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Deionized water
Nitrogen or Argon gas
Reaction vessel (e.g., a round-bottom flask or a vial)
Magnetic stirrer and stir bar
Purification supplies (e.g., silica gel for column chromatography, TLC plates)
Procedure:
Reactant Preparation: In a reaction vessel, dissolve 5-Phenyl-4-pentyn-1-ol (1 equivalent) and the azide-modified fluorophore (1-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of water and DMSO).
Ligand Addition: Add the Cu(I)-stabilizing ligand (e.g., TBTA, 10 mol%) to the reaction mixture.
Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
Catalyst Preparation: In a separate vial, prepare a stock solution of copper(II) sulfate pentahydrate and sodium ascorbate in deionized water.
Reaction Initiation: Add the copper(II) sulfate solution (5 mol%) to the reaction mixture, followed by the sodium ascorbate solution (10 mol%). The solution may change color, indicating the formation of the Cu(I) catalyst.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent probe.
Figure 2. Experimental workflow for fluorescent probe synthesis.
Logical Comparison of Alkyne Precursors
The choice of an alkyne precursor for fluorescent probe synthesis depends on several factors, including its reactivity, the properties it imparts to the final probe, and its suitability for biological applications. The diagram below illustrates a logical comparison of 5-Phenyl-4-pentyn-1-ol with other common alkyne precursors.
Navigating the Biological Landscape of 5-Phenyl-4-pentyn-1-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The exploration of novel bioactive compounds is a cornerstone of modern drug discovery. Among the vast chemical scaffolds under investigation, derivatives o...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel bioactive compounds is a cornerstone of modern drug discovery. Among the vast chemical scaffolds under investigation, derivatives of 5-Phenyl-4-pentyn-1-ol, characterized by a terminal phenylacetylene moiety and a primary alcohol, represent a promising area of research. This guide provides a comparative overview of the biological validation of these derivatives, drawing upon available data for structurally related compounds to illuminate their potential in anticancer and enzyme inhibition assays. Due to a lack of extensive research on this specific parent compound, this guide leverages findings from analogous phenylalkyne and alkynyl alcohol structures to provide a foundational understanding and framework for future investigations.
Comparative Analysis of Biological Activity
While direct comparative studies on a series of 5-Phenyl-4-pentyn-1-ol derivatives are not extensively available in the current literature, we can extrapolate potential activities based on the performance of structurally similar compounds in various biological assays. The following table summarizes hypothetical, yet plausible, quantitative data for a series of 5-Phenyl-4-pentyn-1-ol derivatives, illustrating the potential impact of structural modifications on their cytotoxic and enzyme inhibitory activities.
Table 1: Hypothetical Comparative Biological Activity of 5-Phenyl-4-pentyn-1-ol Derivatives
Compound ID
R1 (Substitution on Phenyl Ring)
R2 (Substitution on Alkyl Chain)
IC50 (µM) in A549 (Lung Carcinoma)
IC50 (µM) in MCF-7 (Breast Adenocarcinoma)
Kinase Inhibition (Ki, µM) vs. PI3Kα
5P4P-01
H
H
> 100
> 100
> 50
5P4P-02
4-OCH₃
H
75.2
82.1
42.5
5P4P-03
4-Cl
H
45.8
51.3
28.9
5P4P-04
3,4-(OCH₃)₂
H
62.5
68.7
35.1
5P4P-05
H
2-CH₃
> 100
> 100
> 50
5P4P-06
4-Cl
2-CH₃
55.3
60.9
33.7
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to guide potential research directions and is based on general structure-activity relationship trends observed in related compound classes.
Experimental Protocols
The validation of the biological activity of novel compounds relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays relevant to the evaluation of 5-Phenyl-4-pentyn-1-ol derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Kinase Inhibition Assay (e.g., PI3Kα)
Biochemical assays are crucial for determining the direct inhibitory effect of compounds on specific enzymes.
Protocol:
Reagent Preparation: Prepare a reaction buffer containing the kinase (e.g., recombinant human PI3Kα), the substrate (e.g., phosphatidylinositol), and ATP.
Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate.
Initiation of Reaction: Add the enzyme and substrate mixture to the wells to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as luminescence-based assays that measure the amount of ADP produced.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor. Determine the Ki or IC50 value from the dose-response curve.
Visualizing Potential Mechanisms of Action
To understand the potential biological impact of 5-Phenyl-4-pentyn-1-ol derivatives, it is helpful to visualize the signaling pathways they might modulate. Based on the activity of other small molecules targeting cancer cell proliferation, a plausible mechanism of action could involve the inhibition of key signaling pathways like the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by a 5-Phenyl-4-pentyn-1-ol derivative.
The following diagram illustrates a general experimental workflow for the initial screening and validation of novel bioactive compounds.
Caption: A standard workflow for the discovery and validation of bioactive compounds.
This guide serves as a preliminary framework for the investigation of 5-Phenyl-4-pentyn-1-ol derivatives. Further empirical studies are essential to fully elucidate their biological activities and therapeutic potential. The provided protocols and conceptual pathways are intended to facilitate the design and execution of such future research.
Validation
Comparative analysis of purification methods for 5-Phenyl-4-pentyn-1-ol derivatives
For researchers and professionals in drug development and organic synthesis, the purity of intermediates and final compounds is paramount. 5-Phenyl-4-pentyn-1-ol and its derivatives are valuable building blocks in the sy...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and organic synthesis, the purity of intermediates and final compounds is paramount. 5-Phenyl-4-pentyn-1-ol and its derivatives are valuable building blocks in the synthesis of a variety of organic molecules. The choice of purification method for these compounds can significantly impact yield, purity, and overall efficiency. This guide provides a comparative analysis of common purification techniques—column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC)—supported by general experimental principles and data from analogous compounds.
Comparison of Purification Methods
The selection of an appropriate purification technique depends on several factors, including the scale of the reaction, the nature of the impurities, and the desired final purity of the 5-Phenyl-4-pentyn-1-ol derivative.
Purification Method
Principle
Typical Purity
Typical Yield
Throughput
Key Considerations
Column Chromatography
Adsorption chromatography where compounds are separated based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
>95%
70-95%
Low to Medium
Versatile for a wide range of compounds and scales. Requires optimization of solvent system. Can be time-consuming.
Recrystallization
Solubilization of the crude product in a hot solvent, followed by cooling to allow the desired compound to crystallize, leaving impurities in the solution.
>99% (for crystalline solids)
50-90%
Low to High
Only applicable to solid compounds. Requires finding a suitable solvent system. Can be highly effective for removing minor impurities.
Preparative HPLC
A high-resolution form of liquid chromatography used to isolate and purify large quantities of a target compound from a mixture.
>99%
>90%
Low to Medium
Offers excellent separation of closely related compounds. Can be automated. More expensive in terms of equipment and solvents.
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These are general protocols and may require optimization for specific 5-Phenyl-4-pentyn-1-ol derivatives.
Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying reaction mixtures.
Protocol:
Slurry Preparation: A slurry is prepared by mixing silica gel with the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
Column Packing: The slurry is poured into a glass column and the solvent is allowed to drain, packing the silica gel under gravity or with gentle pressure. Care must be taken to avoid cracks in the stationary phase.
Sample Loading: The crude 5-Phenyl-4-pentyn-1-ol derivative is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully added to the top of the prepared column.
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The eluent is forced through the column using positive pressure.
Fraction Collection: Fractions are collected in separate test tubes.
Analysis: The composition of each fraction is monitored by thin-layer chromatography (TLC). Fractions containing the pure product are combined.
Solvent Removal: The solvent is removed from the combined fractions under reduced pressure to yield the purified 5-Phenyl-4-pentyn-1-ol derivative.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.
Protocol:
Solvent Selection: The ideal solvent is one in which the 5-Phenyl-4-pentyn-1-ol derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for aromatic compounds include ethanol/water, hexane/ethyl acetate, and toluene.
Dissolution: The crude solid is placed in a flask, and a minimum amount of the hot solvent is added to completely dissolve the compound.
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.
Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.
Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Preparative HPLC is used for high-resolution purification, especially for challenging separations or when very high purity is required.
Protocol:
Method Development: An analytical HPLC method is first developed to achieve good separation of the target compound from its impurities. This involves selecting the appropriate column (e.g., C18 for reversed-phase) and optimizing the mobile phase composition (e.g., a gradient of acetonitrile in water).
Scale-Up: The analytical method is scaled up to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume proportionally.[1]
Sample Preparation: The crude 5-Phenyl-4-pentyn-1-ol derivative is dissolved in a suitable solvent, filtered to remove any particulate matter, and injected onto the preparative HPLC column.
Fraction Collection: The eluent is monitored by a detector (e.g., UV), and fractions corresponding to the peak of the desired compound are automatically collected.
Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.
Solvent Removal: The solvent is removed from the purified fractions, typically by lyophilization or rotary evaporation, to yield the final product.
Visualizing the Synthesis and Purification Workflow
The following diagrams illustrate a common synthetic route to 5-Phenyl-4-pentyn-1-ol and the subsequent purification workflow.
Proper Disposal of 5-Phenyl-4-pentyn-1-ol: A Guide for Laboratory Professionals
For Immediate Release This document provides essential safety and logistical information for the proper disposal of 5-Phenyl-4-pentyn-1-ol (CAS: 24595-58-2), a chemical compound utilized in various research and developme...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 5-Phenyl-4-pentyn-1-ol (CAS: 24595-58-2), a chemical compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this substance.
Chemical and Physical Properties
A summary of the key quantitative data for 5-Phenyl-4-pentyn-1-ol is presented in the table below. This information is critical for a comprehensive understanding of the compound's characteristics to ensure safe handling and storage prior to disposal.
Room Temperature, keep in a dark, dry, and sealed container[2]
Experimental Protocols: Disposal Procedures
The proper disposal of 5-Phenyl-4-pentyn-1-ol is a critical final step in the experimental workflow. Due to the lack of a specific, publicly available Safety Data Sheet (SDS) detailing its disposal, a conservative approach based on the properties of similar chemical structures (flammable alcohols and terminal alkynes) is mandated. The following protocol outlines the necessary steps for its safe disposal.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling 5-Phenyl-4-pentyn-1-ol.[3]
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Ignition Sources: 5-Phenyl-4-pentyn-1-ol is expected to be a combustible liquid.[4] Keep it away from all sources of ignition, including open flames, hot surfaces, and sparks.[3][4] Use only non-sparking tools when handling containers of this chemical.[3]
Peroxide Formation: Alkynes, especially terminal ones, have the potential to form explosive peroxides over time when exposed to air.[1][2] It is crucial to date the container upon receipt and opening. If the chemical has been stored for an extended period or if visual signs of crystallization or precipitation are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
Operational Disposal Plan
Waste Classification: Treat 5-Phenyl-4-pentyn-1-ol as a hazardous chemical waste. It should be classified as a flammable liquid and a potential peroxide-former.
Waste Collection:
Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Phenyl-4-pentyn-1-ol," and the appropriate hazard pictograms (e.g., flammable).
Do not mix 5-Phenyl-4-pentyn-1-ol waste with other incompatible waste streams.
Waste Storage:
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
The storage area should be away from heat, direct sunlight, and sources of ignition.
Ensure the waste container is kept closed at all times, except when adding waste.
Final Disposal:
Crucially, do not dispose of 5-Phenyl-4-pentyn-1-ol down the drain or in regular trash. [5]
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
Provide the waste disposal company with all available information about the chemical, including its name, CAS number, and any known or suspected hazards.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of 5-Phenyl-4-pentyn-1-ol.
Caption: Logical workflow for the safe disposal of 5-Phenyl-4-pentyn-1-ol.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 5-Phenyl-4-pentyn-1-ol, fostering a culture of safety and regulatory compliance within their institutions.
Personal protective equipment for handling 5-Phenyl-4-pentyn-1-ol
For Immediate Use by Laboratory Professionals This document provides critical safety protocols and logistical information for the handling and disposal of 5-Phenyl-4-pentyn-1-ol (CAS No. 24595-58-2).
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Use by Laboratory Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of 5-Phenyl-4-pentyn-1-ol (CAS No. 24595-58-2). Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risks for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
5-Phenyl-4-pentyn-1-ol is classified as a hazardous substance. The primary hazards include skin and eye irritation. Appropriate personal protective equipment is mandatory to prevent contact.
Table 1: Personal Protective Equipment (PPE) for Handling 5-Phenyl-4-pentyn-1-ol
Protection Type
Required Equipment
Specifications & Best Practices
Eye and Face Protection
Safety glasses with side shields or chemical safety goggles.
Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be considered if there is a risk of splashing.
Hand Protection
Chemical-resistant gloves.
Nitrile rubber, neoprene, or other compatible materials are recommended. Always inspect gloves for integrity before use and replace them regularly.
Body Protection
Laboratory coat.
A flame-resistant lab coat is recommended. Ensure it can be removed quickly in case of a spill.
General Clothing
Long pants and closed-toe shoes.
Protects skin from accidental spills.
Respiratory Protection
NIOSH-approved respirator.
Required if working outside of a fume hood or if aerosols may be generated. A type ABEK (EN14387) respirator filter is recommended for organic vapors.[1]
Operational Plan: Handling, Storage, and Disposal
Proper operational procedures are critical for the safe use of 5-Phenyl-4-pentyn-1-ol.
Handling:
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
Avoid Contact: Prevent contact with skin and eyes.[2] Wash hands thoroughly after handling.[3]
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment where necessary.[4]
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[3]
Storage:
Container: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[2][4] Store in a dark place.[3]
Incompatible Materials: Store away from strong oxidizing agents, acids, and acid anhydrides.[5]
Disposal Plan:
Waste Characterization: 5-Phenyl-4-pentyn-1-ol and any contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous waste.
Containerization: Collect waste in a suitable, clearly labeled, and sealed container.
Disposal Method: Dispose of the contents and container at an approved waste disposal plant. Do not release into the environment or dispose of down the drain.[2][4][5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 2: First-Aid and Emergency Measures
Incident
Procedure
Skin Contact
Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice/attention.[3]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion
Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.
Spill
Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[2]
Fire
Use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[4] Water spray can be used to cool containers.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling 5-Phenyl-4-pentyn-1-ol in a laboratory setting.
Caption: Workflow for handling 5-Phenyl-4-pentyn-1-ol.